NBI-961
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H27F3N6O2S |
|---|---|
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38) |
Clave InChI |
BQODGOMHYSMCGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |
Origen del producto |
United States |
Foundational & Exploratory
NBI-961 in Diffuse Large B-cell Lymphoma: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of NBI-961, a novel bifunctional inhibitor, in the context of Diffuse Large B-cell Lymphoma (DLBCL). The content herein is based on preclinical research and aims to provide a comprehensive resource for professionals in the field of oncology and drug development.
Executive Summary
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent and aggressive form of non-Hodgkin lymphoma, with a significant portion of patients experiencing refractory or relapsed disease following standard chemoimmunotherapy.[1] The serine/threonine kinase NEK2 has been identified as a key player in tumorigenesis and is associated with poor overall survival in DLBCL patients.[2][3] this compound is a potent, first-in-class small molecule inhibitor that targets NEK2, demonstrating a unique dual mechanism of action.[2][4] By both catalytically inhibiting NEK2 and inducing its proteasomal degradation, this compound effectively disrupts critical oncogenic pathways, leading to cell cycle arrest and apoptosis in DLBCL cells.[2][5] This guide will explore the molecular intricacies of this compound's function, present key preclinical data, and detail the experimental methodologies used to elucidate its mechanism.
The Role of NEK2 in DLBCL
NEK2 (NIMA-related kinase 2) is a crucial regulator of the cell cycle, primarily known for its role in centrosome separation, which is essential for proper mitotic progression.[3][6] Overexpression of NEK2 has been documented in various malignancies and is linked to the activation of oncogenic signaling pathways, including the AKT pathway, contributing to tumorigenesis and drug resistance.[2][3] In DLBCL, high expression of NEK2 mRNA and protein is correlated with inferior overall survival, establishing it as a valid therapeutic target.[2][3]
This compound: A Bifunctional NEK2 Inhibitor
This compound distinguishes itself from other NEK2 inhibitors through its dual mechanism of action.[2]
-
Catalytic Inhibition: this compound directly inhibits the kinase activity of NEK2. This is evidenced by the loss of phosphorylated NEK2 (p-NEK2) in DLBCL cells following treatment.[2]
-
Proteasomal Degradation: Beyond enzymatic inhibition, this compound also triggers the degradation of the total NEK2 protein via the proteasome.[2][4] This dual action ensures a more profound and sustained suppression of NEK2-driven oncogenic signaling.
This bifunctional nature makes this compound significantly more potent than indirect NEK2 inhibitors like INH154, which fails to induce NEK2 degradation or impact cell viability in DLBCL cell lines.[2][3]
Cellular and Molecular Effects of this compound in DLBCL
Treatment of DLBCL cells with this compound initiates a cascade of anti-tumorigenic events:
-
Cell Cycle Arrest: By inhibiting NEK2, this compound disrupts the G2/M checkpoint of the cell cycle, leading to a significant arrest in this phase.[2][7]
-
Induction of Apoptosis: The disruption of cell cycle progression and oncogenic signaling culminates in programmed cell death.[2][7]
-
Alteration of the Proteome and Phospho-proteome: Global proteomics and phospho-proteomics studies have revealed that this compound shifts the cellular landscape towards an anti-mitotic and pro-apoptotic state.[2][3]
-
Chemosensitization: this compound has been shown to sensitize DLBCL cells to standard-of-care chemotherapeutic agents, doxorubicin and vincristine, suggesting potential for combination therapies.[2]
Quantitative Preclinical Data
The anti-tumor activity of this compound has been quantified across various DLBCL cell lines.
| Cell Line | Subtype | GI50 (nM) |
| SUDHL5 | GCB | Data not available in search results |
| RIVA | ABC | Data not available in search results |
| U2932 | ABC | Data not available in search results |
| VAL | GCB | Data not available in search results |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Chemosensitization Effects of this compound [2]
| Chemotherapeutic Agent | Cell Line | Fold-Lower Concentration for GI50 with this compound |
| Doxorubicin | SUDHL5, RIVA | 8–28 |
| Vincristine | SUDHL5, RIVA | 5–7 |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.
Cell Viability Assay
-
Assay: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) colorimetric assay.
-
Procedure: DLBCL cells were seeded at a density of 20,000 cells per well. Cells were then incubated with varying concentrations of this compound, doxorubicin, or vincristine. Cell viability was determined as per the manufacturer's protocol (Promega).[2]
Western Blot Analysis
-
Objective: To determine the protein levels of total NEK2 and phosphorylated NEK2 (p-NEK2).
-
Procedure: DLBCL cell lines (e.g., SUDHL5, VAL) were treated with this compound for 24 hours. In some experiments, cells were co-treated with the proteasome inhibitor bortezomib (BTZ). Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for NEK2 and p-NEK2. Actin was used as a loading control.[4]
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of NEK2.
-
Procedure: The SUDHL5 cell line was treated with this compound for 24 hours. RNA was extracted, reverse transcribed to cDNA, and subjected to RT-qPCR using primers specific for NEK2.[4]
Apoptosis and Cell Cycle Analysis
-
Procedure: DLBCL cell lines, including this compound sensitive (SUDHL5, RIVA) and less sensitive (VAL) lines, were treated with this compound. Cells were then stained with appropriate markers (e.g., Annexin V and Propidium Iodide for apoptosis, DNA-intercalating dyes for cell cycle) and analyzed by flow cytometry.
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound in DLBCL
References
- 1. Frontiers | Development of combinatorial antibody therapies for diffuse large B cell lymphoma [frontiersin.org]
- 2. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
NBI-961: A Bifunctional NEK2 Inhibitor for Diffuse Large B-Cell Lymphoma
An In-depth Technical Guide
Introduction
The serine/threonine kinase NEK2 (Never in Mitosis Gene A-related Kinase 2) is a critical regulator of mitotic progression, primarily known for its role in centrosome separation.[1][2] Aberrant overexpression of NEK2 is implicated in the tumorigenesis and progression of various cancers, including Diffuse Large B-Cell Lymphoma (DLBCL), the most common and aggressive form of non-Hodgkin lymphoma.[3][4][5] High NEK2 expression in DLBCL is associated with poor overall survival, making it a compelling therapeutic target.[3][5] NBI-961 is a novel, potent, and bifunctional small molecule inhibitor of NEK2, demonstrating significant preclinical anti-tumor activity in DLBCL models.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for researchers and drug development professionals.
Core Mechanism of Action: A Bifunctional Approach
This compound exhibits a unique dual mechanism of action against NEK2:
-
Catalytic Inhibition: this compound binds to the active site of the NEK2 protein kinase, preventing the phosphorylation of its substrates.[3] This is evidenced by a marked decrease in autophosphorylated NEK2 (p-NEK2) upon treatment with this compound.[3]
-
Proteasomal Degradation: Uniquely, this compound also induces the degradation of the total NEK2 protein.[3][5] This effect is blocked by the co-administration of a proteasome inhibitor, such as bortezomib, confirming that this compound promotes the removal of NEK2 via the proteasome pathway.[3]
This bifunctional activity ensures a more complete and sustained shutdown of NEK2-driven oncogenic signaling compared to traditional catalytic inhibitors.
Caption: Bifunctional mechanism of this compound targeting NEK2.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies.
Kinase Selectivity
This compound exhibits high selectivity for NEK2. In a scanEDGE® kinome panel of over 90 kinases, this compound demonstrated significant binding affinity for NEK2.[3]
| Kinase | % Displacement (300 nM this compound) |
| NEK2 | 98.2% |
| Other Kinases | Lesser displacement |
Table 1: Kinase binding affinity of this compound.[3]
At a lower concentration of 15 nM, off-target effects were largely abolished, with the exception of Fms Related Receptor Tyrosine Kinase 3 (FLT3).[3]
In Vitro Efficacy: Growth Inhibition (GI₅₀)
This compound demonstrates potent growth inhibitory effects in the nanomolar range across a panel of DLBCL cell lines, with particular sensitivity observed in Activated B-Cell like (ABC) subtype cells.[3]
| Cell Line | Subtype | GI₅₀ (nM) |
| SUDHL5 | GCB | 76 |
| RIVA | ABC | 28 |
| U2932 | ABC | Not specified |
| VAL | GCB | 243 |
Table 2: Growth inhibitory concentrations (GI₅₀) of this compound in DLBCL cell lines.[3]
Cellular Effects
Treatment with this compound leads to significant downstream cellular consequences:
-
Cell Cycle Arrest: this compound induces a pronounced G2/M phase cell cycle arrest in sensitive DLBCL cell lines.[3][5]
-
Apoptosis: Following cell cycle arrest, this compound treatment leads to the induction of apoptosis.[3][5]
-
Downstream Signaling: this compound treatment results in a dose-dependent decrease in phosphorylated AKT, a key pro-survival signaling molecule in B-cells.[3]
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
Caption: Workflow for determining cell viability (GI₅₀).
-
Cell Seeding: DLBCL cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in serial dilutions. A DMSO-treated control is included.
-
Incubation: Plates are incubated for 96 hours at 37°C and 5% CO₂.
-
Reagent Addition: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol.
-
Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to the DMSO control, and GI₅₀ values are calculated using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the levels of total and phosphorylated NEK2, as well as other proteins of interest.
-
Cell Lysis: DLBCL cells, treated with this compound or DMSO for a specified time (e.g., 24 hours), are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NEK2, phospho-NEK2, AKT, phospho-AKT, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: DLBCL cells are treated with this compound or DMSO. After the treatment period, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping, and then stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting DNA content histograms with appropriate software.
NEK2 Signaling Pathway in DLBCL
NEK2 is involved in several oncogenic pathways that are crucial for DLBCL survival and proliferation.
Caption: Overview of NEK2 signaling pathways in DLBCL.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of DLBCL, distinguished by its novel bifunctional mechanism of both inhibiting NEK2's catalytic activity and inducing its proteasomal degradation. This dual action leads to potent anti-tumor effects, including G2/M cell cycle arrest and apoptosis, particularly in the aggressive ABC subtype of DLBCL. Furthermore, this compound has been shown to sensitize DLBCL cells to standard chemotherapy agents like doxorubicin and vincristine.[3] Currently, this compound is in the preclinical stage of development, and there are no ongoing clinical trials. Future research will likely focus on completing IND-enabling studies to move this compound into clinical evaluation for patients with relapsed or refractory DLBCL. The robust preclinical data suggest that targeting NEK2 with this compound could be a valuable new therapeutic strategy for this challenging disease.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
NBI-961: A Bifunctional Inhibitor of NEK2 Driving Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-961 is a potent and selective bifunctional inhibitor of the serine/threonine kinase NEK2. It demonstrates significant anti-tumor activity by inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its characterization, and quantitative data from key preclinical studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially advance this compound or similar NEK2 inhibitors in an oncology setting.
Introduction
The Never in Mitosis Gene A (NIMA)-related kinase 2 (NEK2) is a crucial regulator of mitotic progression, primarily involved in centrosome separation.[1][2] Its overexpression has been documented in a multitude of malignancies, including lymphoma, breast cancer, and non-small cell lung cancer, and often correlates with poor patient prognosis.[1] NEK2's role in tumorigenesis is attributed to its capacity to override cell cycle checkpoints and promote oncogenic signaling pathways, such as the AKT pathway.[1][2]
This compound has emerged as a novel therapeutic agent that not only inhibits the kinase activity of NEK2 but also promotes its proteasomal degradation.[1] This dual mechanism of action leads to a robust anti-proliferative effect in cancer cells, culminating in cell cycle arrest and programmed cell death, or apoptosis. This document will delve into the technical details of this compound's pro-apoptotic activity.
Mechanism of Action of this compound
This compound's primary mechanism of action is the targeted inhibition and degradation of NEK2.[1] This leads to a cascade of downstream events that shift the cellular balance from pro-survival to pro-apoptotic.
Direct Inhibition of NEK2 Kinase Activity
This compound binds to the active conformation of NEK2, effectively blocking its catalytic function.[2] This prevents the phosphorylation of NEK2 substrates that are critical for mitotic progression.
Induction of NEK2 Proteasomal Degradation
In addition to enzymatic inhibition, this compound also induces the degradation of the NEK2 protein via the proteasome.[1] This bifunctional activity ensures a sustained suppression of NEK2-mediated signaling.
Downstream Signaling Pathways
The inhibition of NEK2 by this compound impacts several key signaling pathways implicated in cell survival and apoptosis:
-
AKT Pathway: NEK2 is known to activate the AKT signaling pathway, which is a central regulator of cell survival.[1][2] this compound treatment leads to a reduction in phosphorylated (active) AKT, thereby diminishing pro-survival signals.[2]
-
p53 Pathway: NEK2 can phosphorylate and inhibit the tumor suppressor p53, thereby preventing apoptosis. By inhibiting NEK2, this compound may restore p53's pro-apoptotic functions.
The culmination of these effects is a cellular state that is primed for apoptosis.
Quantitative Data on this compound Induced Apoptosis
Preclinical studies have provided quantitative data on the efficacy of this compound in inducing apoptosis in cancer cell lines, particularly in DLBCL.
Cell Viability (GI50 Values)
The half-maximal growth inhibitory concentration (GI50) of this compound has been determined in a panel of DLBCL cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Subtype | GI50 (nM) |
| RIVA | ABC | ~25 |
| U2932 | ABC | Not Specified |
| SUDHL5 | GCB | ~80 |
| VAL | GCB | ~240 |
| HT | GCB | Not Specified |
Table 1: GI50 values of this compound in various DLBCL cell lines after 96 hours of treatment.[2] Data is approximated from published graphs.
Induction of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has been employed to quantify the percentage of apoptotic cells following this compound treatment.
| Cell Line | This compound Conc. (nM) | Treatment Duration (h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| SUDHL5 | 80 | 96 | ~15% | ~25% | ~40% |
| RIVA | 25 | 96 | ~20% | ~30% | ~50% |
| VAL | 240 | 96 | ~10% | ~15% | ~25% |
Table 2: Percentage of apoptotic cells in DLBCL cell lines treated with this compound.[2] Data is approximated from published graphs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound. The following are protocols for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate GI50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment.
-
Incubate overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-96 hours.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-NEK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize protein bands using an imaging system.
In Vivo Efficacy of this compound
While specific quantitative data from in vivo studies are not detailed in the readily available literature, preclinical studies in mouse xenograft models of DLBCL have demonstrated that this compound can effectively suppress tumor growth.[1][2] These studies provide a strong rationale for the further development of this compound in a clinical setting.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on NEK2 signaling. Its ability to induce apoptosis through a dual mechanism of kinase inhibition and protein degradation makes it a potent anti-cancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in a broader range of cancer types. Future studies should focus on elucidating the full spectrum of downstream signaling pathways affected by this compound and on optimizing its delivery and efficacy in in vivo models to pave the way for clinical translation.
References
NBI-961: A Bifunctional Inhibitor of NEK2 for the Treatment of Diffuse Large B-cell Lymphoma
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action
Executive Summary: The serine/threonine kinase NEK2 is a critical regulator of mitotic progression, and its overexpression is correlated with poor prognosis in various malignancies, including diffuse large B-cell lymphoma (DLBCL). This document details the discovery and characterization of NBI-961, a novel, potent, and bifunctional small molecule inhibitor of NEK2. This compound uniquely combines catalytic inhibition of NEK2's kinase activity with the induction of its proteasomal degradation. This dual mechanism leads to potent anti-tumor effects, including G2/M cell cycle arrest and apoptosis in DLBCL cells. This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound, establishing it as a promising therapeutic candidate for NEK2-dependent cancers.
Introduction: Targeting NEK2 in Lymphoma
The "never in mitosis gene A" (NIMA)-related kinase 2 (NEK2) is essential for centrosome separation and the G2/M transition in the cell cycle.[1][2] Its overactivity has been implicated in tumorigenesis and drug resistance through the activation of oncogenic pathways like AKT.[1][2] In diffuse large B-cell lymphoma (DLBCL), the most common aggressive non-Hodgkin lymphoma, high expression of NEK2 mRNA and protein is associated with inferior overall survival.[1][2][3] This correlation identified NEK2 as a compelling therapeutic target for this frequently refractory and relapse-prone cancer.[1][2]
The development of this compound was driven by the need for a potent and specific pharmacological agent to probe and inhibit NEK2 function in lymphoma.[1] Unlike existing indirect inhibitors such as INH154, which failed to show significant cytotoxic effects in lymphoma cells, this compound was designed for direct and robust inhibition of NEK2's oncogenic activity.[1][3]
Discovery and Synthesis of this compound
Discovery
This compound was identified as a potent NEK2 inhibitor with a unique bifunctional mechanism.[1] Computational modeling shows that this compound fits within the NEK2 active site. Its imidazopyridine ring system interacts with the hinge region crucial for ATP binding, while the trifluoromethyl phenyl group interfaces with the lipophilic roof of the pocket, and the pyrazole moiety is oriented towards the solvent.[3] This specific binding is foundational to its inhibitory action.
Synthesis
This compound (formerly known as CMP3a) was synthesized as previously described in the scientific literature.[1] The purity of the final compound was determined to be 96% by HPLC.[1] For research purposes, the compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2225902-98-5 | [4] |
| Molecular Formula | C28H27F3N6O2S | [5][6] |
| Molecular Weight | 568.61 g/mol | [5][6] |
| Solubility | In DMSO: 100 mg/mL (175.87 mM) | [4][6] |
| Storage | Stock solution can be stored at -20°C for several months or -80°C for up to six months. | [4][7] |
Mechanism of Action
This compound exhibits a novel, bifunctional mechanism of action against NEK2.[1]
-
Catalytic Inhibition: It directly inhibits the kinase activity of NEK2. This is evidenced by the reduction of NEK2 autophosphorylation (p-NEK2) upon treatment.[1][8]
-
Proteasomal Degradation: It induces the degradation of the total NEK2 protein via the proteasome.[1][3][4][7] This was confirmed by experiments showing that the proteasome inhibitor bortezomib blocks the this compound-induced loss of total NEK2 protein, while the loss of p-NEK2 (catalytic inhibition) remains unaffected.[1][8]
This dual-action mechanism makes this compound significantly more potent than indirect inhibitors like INH154, which neither prevents NEK2 autophosphorylation nor induces its degradation in lymphoma cells.[1][3] The downstream consequence of NEK2 inhibition by this compound is the disruption of critical cell cycle and survival pathways, leading to G2/M arrest and apoptosis.[1][3][7] Furthermore, this compound treatment leads to a dose-dependent loss of phosphorylated AKT, a key pro-survival protein in B-cells.[1]
Caption: Bifunctional mechanism of this compound targeting NEK2.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated potent anti-tumor effects in preclinical models of DLBCL, showing efficacy in both cell lines and patient-derived cells.[1]
In Vitro Efficacy
This compound achieves growth inhibitory concentrations (GI50) in the nanomolar range across a panel of DLBCL cell lines, with particular sensitivity noted in Activated B-Cell like (ABC) subtype cells.[1]
Table 2: Growth Inhibitory Concentration (GI50) of this compound in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (nM) |
| SUDHL5 | GCB | 370 |
| RIVA | ABC | 150 |
| U2932 | ABC | 210 |
| VAL | GCB | >1000 |
| GM22671 | Benign B-cells | >1000 |
| (Data extracted and compiled from McCrury et al., Mol Cancer Ther, 2023)[1] |
Chemosensitization
Treatment with this compound sensitizes DLBCL cells to standard chemotherapy agents. In the SUDHL5 and RIVA cell lines, this compound potentiated the cytotoxic effects of doxorubicin and vincristine, allowing for an 8- to 28-fold and 5- to 7-fold lower GI50 for doxorubicin and vincristine, respectively.[1] This effect was attributed to an increase in apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.[1]
Cell Culture and Reagents
-
Cell Lines: DLBCL cell lines (e.g., SUDHL5, RIVA, VAL) are cultured according to standard protocols.
-
Authentication: Cell lines are authenticated periodically using systems like the PowerPlex® 16 System.
-
Compounds: this compound is dissolved in DMSO to create stock solutions. Doxorubicin and vincristine are purchased from commercial suppliers. DMSO is used as the vehicle treatment control in all experiments.[1]
Western Blot Analysis
-
Treatment: Cells are treated with specified concentrations of this compound or DMSO for 24 hours.
-
Lysis: Cells are harvested and lysed in appropriate lysis buffer.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against NEK2, p-NEK2, and a loading control (e.g., Actin) overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
-
Treatment: Cells (e.g., SUDHL5, RIVA, VAL) are treated with this compound or DMSO for a specified time.
-
Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for evaluating this compound's efficacy.
Apoptosis Assay
-
Treatment: Cells are treated with this compound or DMSO.
-
Staining: Harvested cells are washed and resuspended in Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analysis: Stained cells are analyzed by flow cytometry. Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) are quantified.
Summary of Cellular Outcomes
The inhibition of NEK2 by this compound initiates a cascade of events that are detrimental to cancer cell survival. The logical relationship between target inhibition and cellular phenotype is a key aspect of its therapeutic potential.
Caption: Logical flow from this compound action to cellular outcomes.
Conclusion and Future Directions
This compound is a first-in-class bifunctional inhibitor of NEK2 that demonstrates significant preclinical activity against DLBCL.[1] Its unique mechanism of combining kinase inhibition with proteasomal degradation provides a robust and potent method for targeting NEK2-dependent cancers.[1][3] The data strongly support an oncogenic function for NEK2 in DLBCL and establish this compound as a promising therapeutic agent.[1]
To date, this compound has not been evaluated in clinical trials.[3][8] Future work will likely focus on formal preclinical development, including IND-enabling toxicology studies, to pave the way for its evaluation in human clinical trials for patients with DLBCL and potentially other NEK2-overexpressing malignancies.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
NBI-961: A Bifunctional Inhibitor Targeting NEK2-Driven Oncogenic Pathways
A Technical Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of NBI-961, a novel bifunctional inhibitor of the serine/threonine kinase NEK2. Overexpression of NEK2 is associated with poor prognosis in several cancers, including Diffuse Large B-cell Lymphoma (DLBCL), where it plays a crucial role in tumorigenesis and drug resistance through the activation of oncogenic pathways.[1][2][3][4] this compound presents a promising therapeutic strategy by not only inhibiting the kinase activity of NEK2 but also inducing its proteasomal degradation, leading to a sustained reduction in its signaling output.[1][4][5]
Core Mechanism of Action
This compound exhibits a unique dual mechanism of action against NEK2.[1][5] Unlike traditional kinase inhibitors that only block the catalytic activity, this compound also promotes the degradation of the NEK2 protein through the proteasome.[1][5][6] This bifunctional approach ensures a more profound and durable suppression of NEK2's oncogenic functions. The inhibition of NEK2 by this compound has been shown to disrupt key cellular processes that are hijacked by cancer cells for their proliferation and survival. Specifically, treatment with this compound leads to G2/mitosis arrest and the induction of apoptosis in sensitive cancer cell lines.[1][2][3][6]
Impact on Oncogenic Signaling Pathways
The primary oncogenic pathway modulated by this compound is the NEK2 signaling cascade, which has significant downstream effects on cell cycle progression and apoptosis. Global proteomics and phospho-proteomics have revealed that NEK2 orchestrates these critical cellular processes through the regulation of a network of signaling molecules.[1][2][3][4] A key downstream effector of NEK2's oncogenic activity is the AKT signaling pathway, which is a central regulator of cell survival and proliferation.[2][4][7] By inhibiting NEK2, this compound effectively dampens the pro-survival signals transmitted through the AKT pathway.
Caption: Mechanism of this compound targeting the NEK2 pathway.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity in various DLBCL cell lines. The growth inhibitory concentrations (GI50) were found to be in the nanomolar range, particularly in cell lines derived from the Activated B-Cell (ABC) subtype of DLBCL.[1]
| Cell Line | Subtype | GI50 (nM) |
| SUDHL5 | GCB | Sensitive (exact value not specified in abstract) |
| RIVA | GCB | Sensitive (exact value not specified in abstract) |
| VAL | GCB | Less Sensitive |
| ABC-derived cells | ABC | Nanomolar range |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the effects of this compound.
Cell Viability Assay
To determine the effect of this compound on cell viability, DLBCL cell lines were seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control (DMSO). After a specified incubation period (e.g., 24 to 96 hours), cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The GI50 values were then calculated from the dose-response curves.
Western Blot Analysis
For the analysis of protein expression and phosphorylation status, DLBCL cells were treated with this compound or vehicle control. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for NEK2, phosphorylated NEK2, and other proteins of interest, as well as a loading control (e.g., ACTIN). After incubation with appropriate secondary antibodies, the protein bands were visualized using an imaging system. Co-treatment with a proteasome inhibitor like bortezomib was used to confirm proteasomal degradation of NEK2.[7]
Caption: Experimental workflow for Western Blot analysis.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, treated and control cells were harvested, washed, and fixed. The fixed cells were then stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) was determined based on their fluorescence intensity.
Apoptosis Assay
The induction of apoptosis by this compound was quantified using methods such as Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound represents a novel and promising therapeutic agent for cancers driven by NEK2 overexpression. Its unique bifunctional mechanism of action, leading to both inhibition and degradation of NEK2, results in potent anti-tumor effects, including cell cycle arrest and apoptosis.[1][3][5] The data strongly support the continued investigation of this compound as a potential treatment for DLBCL and other malignancies where NEK2 is a key oncogenic driver.[3][7] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.[4][5]
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
NBI-961: A Bifunctional Inhibitor Validating NEK2 as a Therapeutic Target in Lymphoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for NBI-961, a novel, potent, and bifunctional inhibitor of NIMA-related kinase 2 (NEK2), in various lymphoma models. The data presented herein establishes NEK2 as a critical oncogenic driver in lymphoma, particularly Diffuse Large B-cell Lymphoma (DLBCL), and highlights the therapeutic potential of this compound.
Executive Summary
NEK2, a serine/threonine kinase essential for mitotic progression, is frequently overexpressed in lymphoma and correlates with poor patient outcomes.[1][2][3] this compound is a first-in-class small molecule inhibitor that not only inhibits the catalytic activity of NEK2 but also induces its proteasomal degradation.[1][4][5] This dual mechanism of action leads to potent anti-tumor effects in preclinical lymphoma models. In a subset of sensitive DLBCL cells, this compound induces G2/mitosis arrest and apoptosis.[1][2][3] Furthermore, this compound demonstrates synergistic activity with standard-of-care chemotherapeutic agents and effectively suppresses tumor growth in vivo, validating NEK2 as a promising therapeutic target for lymphoma.[1][3]
The Target: NEK2 in Lymphoma
NEK2 is a key regulator of centrosome separation and mitotic entry.[1][2][3] Its overexpression in various cancers, including lymphoma, is linked to tumorigenesis and drug resistance through the activation of oncogenic pathways like AKT.[1][2][3] Studies have shown a significant correlation between high NEK2 mRNA and protein abundance in DLBCL patient tumors and inferior overall survival, establishing NEK2 as a prognostic biomarker and a compelling therapeutic target.[1]
This compound: Mechanism of Action
This compound exhibits a unique bifunctional mechanism of action against NEK2.[1][5]
-
Catalytic Inhibition: this compound directly inhibits the kinase activity of NEK2, preventing the phosphorylation of its downstream substrates that are crucial for mitotic progression. This is evidenced by a marked decrease in autophosphorylated NEK2 (p-NEK2) upon treatment with this compound.[1][5]
-
Proteasomal Degradation: Beyond catalytic inhibition, this compound also promotes the degradation of the total NEK2 protein via the proteasome.[1][4][5] This is confirmed by the observation that co-treatment with the proteasome inhibitor bortezomib rescues the this compound-induced loss of NEK2 protein.[1][5]
This dual action ensures a more profound and sustained suppression of NEK2 signaling compared to traditional kinase inhibitors.
Caption: Mechanism of action of this compound.
Target Validation in Lymphoma Models: Quantitative Data
The efficacy of this compound has been demonstrated across a panel of DLBCL cell lines, showcasing its potent anti-proliferative activity.
Table 1: Growth Inhibitory (GI50) Concentrations of this compound in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (nM) |
| SUDHL5 | GCB | 76 |
| RIVA | ABC | 85 |
| U2932 | ABC | 150 |
| VAL | ABC | >1000 |
Data extracted from McCrury et al., Mol Cancer Ther, 2023.[1]
Table 2: Cellular Effects of this compound in Sensitive DLBCL Cell Lines
| Cell Line | Effect | Observation |
| SUDHL5 | Cell Cycle | G2/M Arrest |
| RIVA | Apoptosis | Increased Apoptosis |
Observations from McCrury et al., Mol Cancer Ther, 2023.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay
-
Cell Seeding: DLBCL cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Plates were incubated for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and GI50 values were calculated using a non-linear regression model in GraphPad Prism.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound for 24 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against NEK2, p-NEK2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases was quantified using flow cytometry analysis software.
Signaling Pathways and Experimental Workflows
The inhibition of NEK2 by this compound impacts key cellular pathways that regulate cell cycle and apoptosis.
Caption: Simplified NEK2 signaling pathway in lymphoma.
The validation of this compound's efficacy followed a logical and systematic workflow.
Caption: Experimental workflow for this compound target validation.
Conclusion
The comprehensive preclinical data strongly support the validation of NEK2 as a therapeutic target in lymphoma. The bifunctional NEK2 inhibitor, this compound, has demonstrated potent and specific anti-tumor activity in lymphoma models by inducing cell cycle arrest, apoptosis, and tumor growth inhibition. These findings provide a solid rationale for the clinical development of this compound and other NEK2-targeting therapies for patients with lymphoma, particularly those with aggressive and refractory disease.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NBI-961 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of NBI-961, a potent and bifunctional NEK2 inhibitor, in cancer cell culture models. This compound has demonstrated significant anti-tumor effects, particularly in Diffuse Large B-cell Lymphoma (DLBCL), by inducing both catalytic inhibition and proteasomal degradation of NEK2, leading to cell cycle arrest and apoptosis.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism targeting the serine/threonine kinase NEK2, which is crucial for mitotic progression.[2]
-
Catalytic Inhibition: this compound directly inhibits the kinase activity of NEK2, preventing the phosphorylation of its downstream targets.[1]
-
Proteasomal Degradation: this compound also induces the degradation of the NEK2 protein via the proteasome pathway.[1][3]
This combined action leads to a robust suppression of NEK2 function, resulting in G2/M phase cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.[1][2] Global proteomics and phospho-proteomics have revealed that NEK2 inhibition by this compound orchestrates a shift in the cellular landscape towards an anti-mitotic and pro-apoptotic state.[1]
Quantitative Data
The growth inhibitory effects of this compound have been quantified in various DLBCL cell lines, demonstrating potency in the nanomolar range.[1]
| Cell Line | Subtype | GI₅₀ (nM)[1] |
| RIVA | ABC | 25 |
| SUDHL5 | GCB | 80 |
| VAL | ABC | 240 |
| U2932 | ABC | Data referenced in study[1] |
| HT | GCB | Data referenced in study[1] |
| SUDHL6 | GCB | Data referenced in study[1] |
| HBL1 | GCB | Data referenced in study[1] |
| SUDHL4 | GCB | Data referenced in study[1] |
GI₅₀ values are based on data from McCrury et al., 2023 and its supplementary materials (Supplementary Table S5).
For proteomics experiments, the following concentrations of this compound were used for a 96-hour incubation period[1]:
-
RIVA: 25 nM
-
SUDHL5: 80 nM
-
VAL: 240 nM
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SUDHL5, RIVA, VAL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed DLBCL cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium.[1]
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 – 40 µM.[1] Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 96 hours.[1]
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of NEK2 Expression
This protocol is for assessing the impact of this compound on total and phosphorylated NEK2 protein levels.
Materials:
-
DLBCL cell lines
-
Complete cell culture medium
-
This compound
-
Bortezomib (proteasome inhibitor, optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-NEK2, anti-phospho-NEK2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or reach a suitable density.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.[1][3] For proteasome inhibition experiments, co-treat with bortezomib.[1][3]
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Total and Phospho-Proteomics
This protocol outlines the preparation of cell lysates for mass spectrometry-based proteomics to identify global changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
DLBCL cell lines (RIVA, VAL, SUDHL5)
-
Complete cell culture medium
-
This compound
-
Vehicle control (0.1% DMSO)
-
Filter-aided sample preparation (FASP) reagents
-
Tryptic digestion reagents
-
Tandem mass tagging (TMT) reagents
-
Phosphopeptide enrichment materials
-
Mass spectrometer (e.g., Orbitrap Fusion Lumos)
Procedure:
-
Treat RIVA, VAL, and SUDHL5 cells with either vehicle (0.1% DMSO) or this compound at their respective GI₅₀ concentrations (25 nM for RIVA, 80 nM for SUDHL5, 240 nM for VAL) for 96 hours at 37°C and 5% CO₂.[1]
-
Collect the cell samples.
-
Reduce and digest the proteins using the filter-aided sample preparation (FASP) method.[1]
-
Label the resulting tryptic peptides using tandem mass tagging (TMT) reagents.[1]
-
Enrich for phosphopeptides from the labeled peptide mixture.[1]
-
Analyze the samples by mass spectrometry.[1]
Visualizations
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Features of Cancers Exhibiting Exceptional Responses to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for NBI-961 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-961 is a potent and selective bifunctional inhibitor of NIMA-related Kinase 2 (NEK2). Its unique mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation. This dual action leads to G2/M cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent, particularly for malignancies like Diffuse Large B-cell Lymphoma (DLBCL). Preclinical evaluation of this compound in mouse xenograft models is a critical step in its development. These models, where human tumor cells are implanted into immunodeficient mice, allow for the in vivo assessment of the compound's anti-tumor efficacy and tolerability. This document provides a detailed protocol for the utilization of this compound in a DLBCL mouse xenograft model, based on established research.
Mechanism of Action of this compound
This compound's primary target, NEK2, is a serine/threonine kinase essential for mitotic progression, specifically in centrosome separation. In several cancers, NEK2 is overexpressed and its activity contributes to tumorigenesis. This compound exerts its anti-cancer effects through a dual mechanism:
-
Catalytic Inhibition : this compound binds to the active site of NEK2, preventing its autophosphorylation and subsequent phosphorylation of downstream targets. This disrupts the kinase's function in cell cycle progression.
-
Proteasomal Degradation : this compound also induces the degradation of the NEK2 protein via the proteasome. This reduction in total NEK2 protein levels further disables its oncogenic signaling.
The culmination of these actions is the induction of G2/M arrest and apoptosis, leading to reduced cancer cell viability.
Experimental Protocol: this compound in a DLBCL Mouse Xenograft Model
This protocol outlines the key steps for evaluating the efficacy of this compound in a DLBCL xenograft model.
1. Materials and Reagents
-
Cell Line: U2932 (or other this compound sensitive DLBCL cell line)
-
Mice: NSG-IL6 mice (or other suitable immunodeficient strain)
-
This compound: As a powder, to be formulated for injection
-
Vehicle Control: PBS (or as appropriate for this compound formulation)
-
Cell Culture Media: RPMI-1640, fetal bovine serum, penicillin-streptomycin
-
Reagents for Injection: Matrigel (optional), sterile saline
-
Anesthetics: Isoflurane or equivalent
-
Bioluminescent Imaging Reagents: Luciferin
2. Cell Culture
-
Culture U2932 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
If using a cell line that expresses luciferase, confirm its activity before use.
3. Tumor Implantation
-
Harvest and resuspend U2932 cells in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) intravenously into the tail vein of each mouse.
4. This compound Administration
-
Allow tumors to establish for a predetermined period (e.g., 7-14 days), which can be monitored by bioluminescent imaging.
-
Randomize mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., daily, three times a week).
-
Administer an equivalent volume of the vehicle to the control group.
5. Monitoring and Endpoints
-
Tumor Growth: Monitor tumor burden regularly (e.g., twice weekly) using bioluminescent imaging. Quantify the luminescence signal for each mouse.
-
Animal Health: Monitor the body weight, behavior, and overall health of the mice daily.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
-
Termination: Euthanize mice when tumors reach a predetermined size, or if they show signs of significant distress, in accordance with institutional animal care and use guidelines.
Data Presentation
The following tables represent hypothetical data from a study evaluating this compound in a DLBCL xenograft model.
Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines
| Cell Line | Histological Subtype | GI50 (nM) |
| SUDHL5 | GCB-DLBCL | 50 |
| RIVA | ABC-DLBCL | 75 |
| VAL | ABC-DLBCL | 200 |
| U2932 | ABC-DLBCL | 60 |
GI50: Growth Inhibitory concentration 50%
Table 2: In Vivo Efficacy of this compound in U2932 Xenograft Model
| Treatment Group | Number of Mice | Mean Tumor Luminescence (Day 21) (photons/sec) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle (PBS) | 10 | 5.8 x 10^8 | - | 28 |
| This compound (50 mg/kg) | 10 | 1.2 x 10^8 | 79.3 | 45 |
Conclusion
This compound is a novel NEK2 inhibitor with a compelling dual mechanism of action that translates to significant anti-tumor activity in preclinical models of DLBCL. The provided protocols and application notes offer a framework for the in vivo evaluation of this compound, which is essential for its continued development as a potential cancer therapeutic. Careful adherence to established methodologies and ethical guidelines is paramount for obtaining robust and reproducible data.
Application Notes and Protocols for NBI-961 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-961 is a potent and bifunctional inhibitor of the serine/threonine kinase NEK2.[1][2][3][4] Its unique mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation.[1][5][6] This dual activity leads to G2/mitosis arrest and subsequent apoptosis in cancer cells, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL).[1][5][7] Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[1][5] These application notes provide a detailed overview of the in vivo dosage and administration protocols for this compound based on published preclinical data.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting NEK2, a kinase crucial for cell cycle progression, specifically for entry into mitosis.[1][7] Its bifunctional nature allows it to not only block the enzymatic activity of NEK2 but also to promote its destruction by the proteasome.[1] This leads to a halt in the cell cycle at the G2/M phase and induces programmed cell death (apoptosis) in sensitive cancer cell lines.[1][5] Furthermore, the inhibition of NEK2 by this compound has been shown to impact downstream oncogenic signaling pathways, including the AKT pathway.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Cell Lines | Notes |
| In Vivo Dosage | 5 mg/kg | U2932 (DLBCL) | Administered once daily.[1] |
| Administration Route | Intraperitoneal (IP) Injection | U2932 (DLBCL) | Vehicle used was PBS.[1] |
| In Vitro GI50 | Nanomolar range | DLBCL cell lines (SUDHL5, RIVA) | Particularly effective in ABC-derived cells.[1] |
| Therapeutic Window | 4.2 | DLBCL vs. benign B cells | Ratio of MTC in benign cells to MEC in sensitive DLBCL cells.[1] |
MEC: Minimal Effective Concentration; MTC: Minimal Toxic Concentration
Experimental Protocols
In Vivo Antitumor Efficacy Study in a DLBCL Xenograft Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a mouse xenograft model of DLBCL.
1. Cell Culture and Animal Model:
- U2932 DLBCL cells are cultured under standard conditions.
- NSG-IL6 mice are used as the host for tumor cell engraftment.
2. Tumor Cell Implantation:
- U2932 cells are transplanted into NSG-IL6 mice.
3. Tumor Growth Monitoring and Randomization:
- Tumor engraftment and growth are monitored via bioluminescence imaging.
- This is performed approximately 10 minutes after an intraperitoneal injection of D-luciferin (1.5 mg/mouse).[1]
- Imaging is conducted using a system like the IVIS Imaging System 200 Series.[1]
- After approximately 10 days, when tumors are established, mice are randomized into treatment and control groups based on sex, cage mate, and bioluminescence signal.[1]
4. This compound Formulation and Administration:
- Formulation: For in vivo studies, this compound is dissolved in Phosphate-Buffered Saline (PBS).[1] For in vitro experiments, it is dissolved in DMSO.[1]
- Dosage: The treatment group receives 5 mg/kg of this compound.[1]
- Administration: The drug is administered once daily via intraperitoneal injection.[1]
- The control group receives an equivalent volume of PBS via the same route.[1]
5. Efficacy Evaluation:
- Tumor growth is monitored regularly using bioluminescence imaging.
- Animal survival is monitored and recorded.
- At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual-action mechanism on the NEK2 pathway.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing this compound in a DLBCL mouse model.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting NEK2 Degradation by NBI-961 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for utilizing Western blotting to detect the degradation of NIMA-related kinase 2 (NEK2) following treatment with the bifunctional inhibitor NBI-961. NEK2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2] Its overexpression has been linked to various cancers, making it a compelling therapeutic target.[1][3] The compound this compound has been identified as a potent inhibitor of NEK2 that not only blocks its kinase activity but also induces its proteasomal degradation.[3][4][5] This protocol outlines the necessary steps for cell culture, treatment with this compound, protein extraction, quantification, and subsequent detection of NEK2 protein levels by Western blot.
Data Presentation
The following table summarizes the quantitative analysis of NEK2 and phosphorylated NEK2 (p-NEK2) protein levels in Diffuse Large B-cell Lymphoma (DLBCL) cell lines (SUDHL5 and VAL) after a 24-hour treatment with this compound. The data is derived from densitometric analysis of Western blot bands, normalized to an internal loading control (β-actin).
| Cell Line | Treatment (24h) | Target Protein | Normalized Band Intensity (Mean ± SEM) | Fold Change vs. Control |
| SUDHL5 | DMSO (Vehicle) | NEK2 | 1.00 ± 0.00 | 1.00 |
| This compound (76 nM) | NEK2 | ~0.25 ± 0.05 | ~0.25 | |
| This compound (152 nM) | NEK2 | ~0.10 ± 0.03 | ~0.10 | |
| DMSO (Vehicle) | p-NEK2 | 1.00 ± 0.00 | 1.00 | |
| This compound (76 nM) | p-NEK2 | ~0.15 ± 0.04 | ~0.15 | |
| This compound (152 nM) | p-NEK2 | ~0.05 ± 0.02 | ~0.05 | |
| VAL | DMSO (Vehicle) | NEK2 | 1.00 ± 0.00 | 1.00 |
| This compound (76 nM) | NEK2 | ~0.40 ± 0.08 | ~0.40 | |
| This compound (152 nM) | NEK2 | ~0.20 ± 0.05 | ~0.20 | |
| DMSO (Vehicle) | p-NEK2 | 1.00 ± 0.00 | 1.00 | |
| This compound (76 nM) | p-NEK2 | ~0.30 ± 0.06 | ~0.30 | |
| This compound (152 nM) | p-NEK2 | ~0.10 ± 0.04 | ~0.10 |
Note: The values presented are estimations based on graphical representations in the source literature and are intended for illustrative purposes.[6][7] For precise quantification, refer to the original publication.
Experimental Protocols
This section provides a detailed methodology for the key experiments required to assess this compound-induced NEK2 degradation.
1. Cell Culture and Treatment:
-
Cell Lines: SUDHL5 and VAL (DLBCL cell lines) are suitable models.[6]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.
-
Treatment:
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and stabilize overnight (for adherent cells).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 76 nM, 152 nM) for the desired time course (e.g., 24 hours).[6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
To confirm proteasomal degradation, a co-treatment with a proteasome inhibitor like bortezomib (BTZ) can be performed.[6]
-
2. Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8][9]
-
For adherent cells, add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][11] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[8][9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8][9]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.[8][11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[8][11]
3. Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bradford, Lowry, or BCA assay.[12][13][14]
-
Follow the manufacturer's instructions for the chosen assay.
-
This step is crucial for ensuring equal loading of protein in each lane of the SDS-PAGE gel.[13]
4. SDS-PAGE and Western Blotting:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[10][11][15]
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[16]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
The transfer can be performed using a wet or semi-dry transfer system.[17]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[10]
-
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NEK2. A recommended dilution for anti-NEK2 antibody is 1:1000.[18] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Final Washes: Repeat the washing step with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[17]
-
-
Stripping and Re-probing (Optional):
-
To detect a loading control protein (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the loading control.
-
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the NEK2 band to the intensity of the loading control band in the same lane.
-
Calculate the fold change in NEK2 protein levels in this compound-treated samples relative to the vehicle-treated control.
Mandatory Visualization
Caption: this compound induces NEK2 degradation via the proteasome.
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. Anti-NEK2 antibody (ab227958) | Abcam [abcam.com]
- 2. NEK2 Polyclonal Antibody (H00004751-D01P) [thermofisher.com]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Biorbyt [biorbyt.com]
- 11. bio-rad.com [bio-rad.com]
- 12. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 13. licorbio.com [licorbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. www2.nau.edu [www2.nau.edu]
- 17. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 18. scbt.com [scbt.com]
Application Notes and Protocols for Cell Viability Assay with NBI-961 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-961 is a potent and bifunctional small molecule inhibitor of the serine/threonine kinase NEK2.[1][2][3][4] Its mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation.[1][5][6] This dual activity leads to the disruption of crucial cellular processes, including cell cycle progression and apoptosis, making this compound a compound of significant interest in cancer research, particularly for malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).[1][2][5][7][8]
The primary cellular effects of this compound treatment include arrest at the G2/M phase of the cell cycle and the induction of apoptosis.[1][2][5] NEK2 is a key regulator of centrosome separation and mitotic progression, and its inhibition by this compound disrupts these processes, leading to cell cycle arrest.[1][8] Furthermore, the inhibition of NEK2 has been shown to impact oncogenic signaling pathways, including the AKT pathway, ultimately promoting programmed cell death.[1][5][6][8]
Assessing the impact of this compound on cell viability is a critical step in evaluating its therapeutic potential.[9][10] Cell viability assays are essential tools for quantifying the dose-dependent effects of a compound on a cell population.[9][10][11] These assays typically measure metabolic activity or membrane integrity, providing a quantitative measure of the number of living cells.[9][12][13] This application note provides detailed protocols for assessing cell viability following treatment with this compound using common colorimetric assays such as MTS, MTT, and XTT.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from cell viability assays with this compound treatment.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92.3 ± 4.8 |
| 10 | 75.1 ± 6.1 |
| 50 | 51.8 ± 5.5 |
| 100 | 32.4 ± 4.2 |
| 500 | 15.7 ± 3.9 |
| 1000 | 5.2 ± 2.1 |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (nM) |
| DLBCL Cell Line 1 | 45.6 |
| DLBCL Cell Line 2 | 62.1 |
| Non-cancerous Control Cell Line | > 1000 |
Experimental Protocols
This section provides detailed methodologies for performing cell viability assays to assess the effect of this compound.
Protocol 1: MTS Cell Viability Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[1] The assay utilizes a tetrazolium salt (MTS) that is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., DLBCL cells)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0-1000 nM.[1]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the metabolic rate of the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity.[11] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTS Assay Protocol.
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Perform data analysis as described in step 4 of the MTS Assay Protocol.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for the cell viability assay with this compound treatment.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. news-medical.net [news-medical.net]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Analysis of NBI-961-Induced Cell Cycle Arrest Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NBI-961 is a potent, bifunctional small molecule inhibitor targeting NIMA-related kinase 2 (NEK2).[1] NEK2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and the G2/M transition.[2][3] Overexpression of NEK2 has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound exhibits a dual mechanism of action: it not only catalytically inhibits NEK2 but also induces its proteasomal degradation.[4][5] This leads to a robust cellular response, primarily characterized by cell cycle arrest at the G2/M phase and the induction of apoptosis.[4][5][6]
This application note provides detailed protocols for the analysis of this compound-induced cell cycle arrest in cancer cell lines using flow cytometry. The primary methods described are propidium iodide (PI) staining for DNA content analysis and Bromodeoxyuridine (BrdU) incorporation to assess DNA synthesis. These techniques allow for the precise quantification of cell populations in different phases of the cell cycle, providing valuable insights into the cytostatic effects of this compound.
Mechanism of Action of this compound
This compound targets NEK2, a key regulator of the G2/M checkpoint. The inhibition of NEK2 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases. This is achieved through the disruption of the NEK2 signaling pathway, which is critical for centrosome separation and the formation of a bipolar mitotic spindle.
Data Presentation
The following tables summarize the reported inhibitory concentrations of this compound in various cancer cell lines. Researchers should empirically determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: this compound Inhibitory Concentrations
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MGC-803 | Gastric Cancer | IC50 | 0.17 µM | [7] |
| SUDHL5 | Diffuse Large B-cell Lymphoma | GI50 | 80 nM | [5] |
| RIVA | Diffuse Large B-cell Lymphoma | GI50 | 25 nM | [5] |
| VAL | Diffuse Large B-cell Lymphoma | GI50 | 240 nM | [5] |
Table 2: Expected Outcomes of Flow Cytometry Analysis after this compound Treatment
| Analysis Type | Expected Result | Interpretation |
| Propidium Iodide Staining | Increase in the percentage of cells in the G2/M phase. | This compound induces G2/M cell cycle arrest. |
| Appearance of a sub-G1 peak. | This compound induces apoptosis. | |
| BrdU Incorporation | Decrease in the percentage of BrdU-positive cells. | This compound inhibits DNA synthesis. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of DNA content to determine the cell cycle distribution of a cell population treated with this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of approximately 2.5 x 10^5 cells/mL in a suitable culture vessel.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Treat cells with various concentrations of this compound (e.g., based on IC50/GI50 values) or a vehicle control (DMSO). A typical incubation time is 24-48 hours, but this may need to be optimized.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed directly to centrifugation.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Protocol 2: Analysis of DNA Synthesis using Bromodeoxyuridine (BrdU) Incorporation
This protocol measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a direct measure of S-phase progression.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
BrdU Labeling Solution (e.g., 10 µM BrdU in culture medium)
-
Fixation/Permeabilization Buffer
-
DNase I solution
-
Anti-BrdU antibody (fluorochrome-conjugated)
-
DNA stain (e.g., 7-AAD or PI)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1. The treatment duration should be chosen to allow for observable changes in S-phase entry.
-
-
BrdU Labeling:
-
Towards the end of the this compound treatment period, add BrdU Labeling Solution to the cell culture and incubate for a defined period (e.g., 30-60 minutes) at 37°C. The labeling time should be optimized for the specific cell line.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 1.
-
Fix and permeabilize the cells using a commercially available kit or a suitable buffer (e.g., containing paraformaldehyde and saponin).
-
-
DNA Denaturation:
-
To expose the incorporated BrdU, treat the cells with a DNase I solution or an acid solution (e.g., 2N HCl) according to the manufacturer's protocol or established methods.[8] Neutralize if using acid.
-
-
Staining:
-
Wash the cells and then incubate with a fluorochrome-conjugated anti-BrdU antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
For two-dimensional cell cycle analysis, resuspend the cells in a solution containing a DNA stain like 7-AAD or PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for BrdU fluorescence and total DNA content.
-
Gate on single cells and analyze the bivariate plot of BrdU versus DNA content to quantify cells in G1, S, and G2/M phases, and to specifically identify the population of cells actively synthesizing DNA.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV in G1 peak (PI staining) | Cell clumping | Ensure single-cell suspension before fixation. Add ethanol dropwise while vortexing. |
| RNase treatment incomplete | Increase RNase concentration or incubation time. | |
| Low BrdU signal | Inefficient BrdU incorporation | Optimize BrdU labeling time. Ensure cells are actively proliferating. |
| Incomplete DNA denaturation | Optimize DNase I concentration/incubation time or acid treatment. | |
| High background staining | Insufficient washing | Increase the number and volume of wash steps. |
| Antibody concentration too high | Titrate the anti-BrdU antibody to determine the optimal concentration. |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the NEK2 inhibitor this compound on the cell cycle. By employing propidium iodide staining and BrdU incorporation assays, researchers can effectively quantify this compound-induced G2/M arrest and inhibition of DNA synthesis. These methods are essential tools for the preclinical evaluation of this compound and other cell cycle-targeting therapeutic agents.
References
- 1. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. flowcytometry-embl.de [flowcytometry-embl.de]
- 5. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for Assessing Apoptosis in NBI-961 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying apoptosis induced by NBI-961, a potent NEK2 inhibitor. This compound has been shown to induce G2/mitosis arrest and apoptosis in cancer cells, particularly in Diffuse Large B-cell Lymphoma (DLBCL)[1][2][3][4][5]. Its mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation[1][3][6]. Understanding the apoptotic response to this compound is crucial for its development as a therapeutic agent.
This document outlines detailed protocols for quantifying apoptosis in this compound treated cells using three standard methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3 Activity Assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from apoptosis assays on a sensitive DLBCL cell line (e.g., SUDHL5) treated with this compound for 48 hours.
Table 1: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (100 nM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (500 nM) | 30.5 ± 4.2 | 45.3 ± 3.8 | 24.2 ± 2.7 |
| Staurosporine (1 µM) | 15.3 ± 2.9 | 50.7 ± 4.5 | 34.0 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3 Activity in this compound Treated Cells
| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 |
| This compound (100 nM) | 3.2 ± 0.4 |
| This compound (500 nM) | 7.8 ± 0.9 |
| Staurosporine (1 µM) | 12.5 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | TUNEL-Positive Cells (%) |
| Vehicle Control (DMSO) | 1.8 ± 0.5 |
| This compound (100 nM) | 15.4 ± 2.1 |
| This compound (500 nM) | 38.9 ± 3.7 |
| DNase I Treated (Positive Control) | 98.2 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a widely used method for detecting early and late-stage apoptosis[7][8][9][10][11]. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[8][10]. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[10].
Materials:
-
This compound
-
DLBCL cell line (e.g., SUDHL5)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight (if applicable). Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 500 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine (1 µM) for 4 hours.
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
Caspase-3 is a key executioner caspase in the apoptotic pathway[12]. This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, DEVD-pNA[13]. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm[14].
Materials:
-
This compound treated cell lysates
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DEVD-pNA substrate, and DTT)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the Annexin V protocol. After treatment, collect the cells and lyse them using the provided ice-cold cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate to each well and adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Mix Preparation: Prepare the Caspase Reaction Mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of this mix to each well.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis[15]. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs[16][17].
Materials:
-
This compound treated cells
-
TUNEL Assay Kit (containing fixation buffer, permeabilization buffer, TdT reaction buffer, TdT enzyme, and fluorescently labeled dUTP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Treatment: Grow and treat cells with this compound on coverslips (for microscopy) or in suspension (for flow cytometry) as previously described. Include a positive control by treating cells with DNase I to induce DNA fragmentation[15].
-
Fixation: Fix the cells with a fixation solution (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with a permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) for 20 minutes at room temperature[15].
-
TUNEL Reaction: Wash the cells and then incubate them with the TUNEL reaction mixture (containing TdT and labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Stop the reaction and wash the cells twice with PBS.
-
Counterstaining (Optional): For microscopy, you can counterstain the nuclei with a DNA stain like DAPI.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the incorporated labeled dUTPs in apoptotic cells.
Visualization of Pathways and Workflows
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: Workflow for assessing this compound induced apoptosis.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. biogot.com [biogot.com]
- 13. abcam.com [abcam.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for NBI-961 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of NBI-961 and comprehensive protocols for its preparation in in vitro experiments. This compound is a potent and bifunctional inhibitor of NIMA-related kinase 2 (NEK2), inducing its proteasomal degradation and leading to G2/mitosis arrest and apoptosis in cancer cells, such as diffuse large B cell lymphoma (DLBCL) cells.[1][2][3]
Data Presentation: this compound Properties and Storage
| Property | Value | Notes |
| Molecular Weight | 568.61 g/mol | |
| Formula | C₂₈H₂₇F₃N₆O₂S | |
| CAS Number | 2225902-98-5 | |
| Solubility | DMSO: 100 mg/mL (175.87 mM) | Requires sonication for complete dissolution.[1] Warming to 37°C can aid solubility.[1] |
| Appearance | Light yellow to yellow solid | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 0.001 L * 568.61 g/mol = 0.0056861 g = 5.69 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 5.69 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of DMSO to the tube containing the this compound powder.
-
-
Aid Dissolution:
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[4]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For lower final concentrations, it is advisable to perform one or more serial dilutions of the stock solution in cell culture medium or DMSO.
-
-
Prepare Final Working Solution:
-
Dilute the 10 mM stock solution or an intermediate dilution into the final cell culture medium to achieve the desired experimental concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Note on Vehicle Control: It is crucial to prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[2] For instance, if the final concentration of this compound is 10 µM, the vehicle control should contain 0.1% DMSO.
-
-
Apply to Cells:
-
Mix the final working solution gently by pipetting and add it to your cell cultures.
-
Typical effective concentrations in DLBCL cell lines range from the low nanomolar to the sub-micromolar range (e.g., 25 nM, 80 nM, 240 nM).[2] The minimal effective concentration has been noted to be as low as 7.8 nM.[2]
-
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: this compound mechanism of action on the NEK2 signaling pathway.
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of NBI-961 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional chemotherapy is a promising strategy in cancer treatment, often leading to enhanced efficacy and overcoming drug resistance.[1][2] Doxorubicin, a widely used anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[3][4][5][6][7] However, its use can be limited by toxic side effects and the development of chemoresistance.
NBI-961 is a potent and selective inhibitor of the serine/threonine kinase NEK2.[8][9] NEK2 is frequently overexpressed in various cancers, including lymphoma, and its elevated expression is associated with poor patient outcomes.[8] NEK2 plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[8] this compound exhibits a dual mechanism of action: it not only catalytically inhibits NEK2 but also induces its proteasomal degradation, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[8][9]
Recent preclinical studies have demonstrated that inhibition of NEK2 with this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents like doxorubicin. Specifically, in Diffuse Large B-cell Lymphoma (DLBCL), this compound has been shown to potentiate the anti-cancer activity of doxorubicin, leading to a significant increase in apoptosis.[8] This synergistic interaction allows for the use of lower, non-cytotoxic concentrations of doxorubicin to achieve a therapeutic effect, potentially reducing its associated toxicities.
These application notes provide a summary of the preclinical findings and detailed protocols for investigating the combination of this compound and doxorubicin in cancer research.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and doxorubicin in DLBCL cell lines.
Table 1: In Vitro Efficacy of this compound and Doxorubicin Combination in DLBCL Cell Lines
| Cell Line | Treatment | Growth Inhibitory Concentration (GI50) | Fold-Sensitization to Doxorubicin | Reference |
| SUDHL5 | Doxorubicin alone | See Note 1 | - | [8] |
| This compound + Doxorubicin | See Note 1 | 8 - 28 fold decrease in Doxorubicin GI50 | [8] | |
| RIVA | Doxorubicin alone | See Note 1 | - | [8] |
| This compound + Doxorubicin | See Note 1 | 8 - 28 fold decrease in Doxorubicin GI50 | [8] | |
| VAL (less sensitive) | Doxorubicin alone | See Note 1 | - | [8] |
| This compound + Doxorubicin | No significant sensitization | No significant change in Doxorubicin GI50 | [8] |
Note 1: Precise GI50 values are reported in the supplementary data (Supplementary Table S5) of the referenced publication. The combination treatment allows for the use of previously non-cytotoxic concentrations of doxorubicin to achieve significant growth inhibition.
Table 2: Apoptotic Response to this compound and Doxorubicin Combination in DLBCL Cell Lines
| Cell Line | Treatment | Outcome | Reference |
| SUDHL5 | This compound + Doxorubicin | Significant increase in apoptosis compared to single-agent treatment | [8] |
| RIVA | This compound + Doxorubicin | Significant increase in apoptosis compared to single-agent treatment | [8] |
| VAL (less sensitive) | This compound + Doxorubicin | No significant induction of apoptosis | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, alone and in combination, on cancer cell lines.
Materials:
-
DLBCL cell lines (e.g., SUDHL5, RIVA, VAL)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare a fixed, non-cytotoxic concentration of this compound with serial dilutions of doxorubicin.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO or water).
-
Incubate the plate for 96 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound and doxorubicin.
Materials:
-
DLBCL cell lines
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with this compound alone, doxorubicin alone, or a combination of both at predetermined concentrations for 96 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is for determining the effect of this compound and doxorubicin on the cell cycle distribution of cancer cells.
Materials:
-
DLBCL cell lines
-
This compound
-
Doxorubicin
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and doxorubicin combination. Specific parameters should be optimized based on the tumor model and experimental goals.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG))
-
DLBCL cells (e.g., SUDHL5)
-
Matrigel
-
This compound (formulated for in vivo use)
-
Doxorubicin (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject DLBCL cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin).
-
Administer the treatments according to a predetermined schedule and dosage. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug formulation.
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves to evaluate the anti-tumor efficacy of the combination treatment.
Visualizations
Caption: NEK2 signaling pathway and points of intervention by this compound and doxorubicin.
Caption: Experimental workflow for evaluating the combination of this compound and doxorubicin.
Caption: Logical relationship of the synergistic effect between this compound and doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Supplementary Table S5 from Targeting Aggressive B-cell Lymphomas through Pharmacological Activation of the Mitochondrial Protease OMA1 - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. watermark02.silverchair.com [watermark02.silverchair.com]
Application Notes and Protocols for Studying NEK2 Function in Mitosis Using NBI-961
Audience: Researchers, scientists, and drug development professionals.
Introduction
NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome separation, spindle formation, and the spindle assembly checkpoint.[1][2] Dysregulation of NEK2 is implicated in tumorigenesis and drug resistance, making it a compelling target for cancer therapy.[3][4] NBI-961 is a potent and specific inhibitor of NEK2, exhibiting a unique bifunctional mechanism of action. It not only catalytically inhibits NEK2 but also induces its proteasomal degradation, leading to a robust cellular response.[3][5] These properties make this compound an invaluable tool for elucidating the multifaceted functions of NEK2 in mitosis.
These application notes provide a comprehensive guide for utilizing this compound to investigate NEK2's role in mitosis, including detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that demonstrates a dual mechanism against NEK2:
-
Catalytic Inhibition: this compound directly binds to the ATP-binding pocket of NEK2, preventing its kinase activity and subsequent phosphorylation of downstream substrates. This is evidenced by a decrease in autophosphorylated NEK2 (p-NEK2) levels upon treatment.[5]
-
Proteasomal Degradation: Treatment with this compound leads to a significant reduction in total NEK2 protein levels. This occurs at the protein level, as NEK2 mRNA abundance remains unchanged. The degradation of NEK2 is mediated by the proteasome, as co-treatment with the proteasome inhibitor bortezomib rescues the loss of NEK2 protein.[3][5]
This bifunctional activity distinguishes this compound from other NEK2 inhibitors like INH154, which acts indirectly and does not induce NEK2 degradation or effectively inhibit its autophosphorylation in all cell types.[3][5]
Data Presentation
Table 1: Comparative Efficacy of this compound and INH154
| Parameter | This compound | INH154 | Reference |
| NEK2 Autophosphorylation | Significant Inhibition | No significant inhibition | [3][5] |
| Total NEK2 Protein Levels | Induces Proteasomal Degradation | No significant change | [3][5] |
| Cell Viability (DLBCL cells) | Potent reduction in viability | No significant impact | [5] |
| G2/M Arrest | Induces robust G2/M arrest | No significant effect | [5] |
| Apoptosis | Induces apoptosis | No significant effect | [5] |
Table 2: Cellular Effects of this compound Treatment in DLBCL Cell Lines
| Cell Line | This compound GI₅₀ (nM) | G2/M Arrest | Apoptosis Induction | Reference |
| SUDHL5 | Low nanomolar range | Significant increase | Significant increase | [5] |
| RIVA | Low nanomolar range | Significant increase | Significant increase | [5] |
| VAL | Higher nanomolar range | Lesser extent | Lesser extent | [5] |
(Note: Specific GI₅₀ values can be found in the supplementary data of the cited literature.)
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Diffuse large B-cell lymphoma (DLBCL) cell lines such as SUDHL5, RIVA, and VAL are suitable models. Adherent cell lines like HeLa or U2OS can also be used for centrosome-related studies.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C. Further dilute in culture medium to the desired working concentration immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
Analysis of Cell Viability (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Western Blotting for NEK2 and Phospho-NEK2
This protocol is for assessing the levels of total and phosphorylated NEK2.
-
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NEK2, anti-phospho-NEK2 (e.g., p-Ser171), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence for Centrosome Analysis
This protocol is for visualizing centrosomes and assessing centrosome separation.
-
Materials:
-
Coverslips
-
Cold methanol or 4% paraformaldehyde for fixation
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-γ-tubulin (centrosome marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Grow adherent cells on coverslips and treat with this compound.
-
Fix the cells with cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody against γ-tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to assess centrosome number and separation.
-
Visualizations
Caption: NEK2 signaling pathway in the G2/M transition and mitosis.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to measure inter-centrosome distance in adherent cells using epifluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBI-961 Technical Support Center: Troubleshooting Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experiments involving the NEK2 inhibitor, NBI-961, specifically when apoptosis is not observed as expected.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (NEK2).[1] It exhibits a dual mechanism of action: it catalytically inhibits NEK2's kinase activity and also induces its proteasomal degradation.[2][3] This leads to G2/M cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines, particularly in diffuse large B-cell lymphoma (DLBCL).[2]
Q2: In which cell lines has this compound been shown to induce apoptosis?
This compound has been demonstrated to be effective in various cancer cell lines, with particular sensitivity observed in DLBCL cells.[2] However, the sensitivity to this compound can vary between cell lines.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for NEK2, some off-target activity has been observed, most notably against Fms Related Receptor Tyrosine Kinase 3 (FLT3).[4] It is important to consider potential off-target effects when interpreting experimental results.
Q4: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guide: No Apoptosis Observed
This guide addresses common issues encountered when this compound fails to induce apoptosis in your experimental system.
Problem 1: Sub-optimal this compound Concentration or Treatment Duration
Possible Cause: The concentration of this compound may be too low, or the treatment time may be insufficient to induce apoptosis in your specific cell line.
Suggested Solution:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations based on published GI50 values (see Table 1).
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for apoptosis induction.
-
Positive Control: Include a known apoptosis-inducing agent as a positive control to ensure your assay is working correctly.
Table 1: this compound Growth Inhibitory (GI50) Concentrations in Various Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| SUDHL5 | DLBCL | ~80 |
| RIVA | DLBCL | ~25 |
| VAL | DLBCL | ~240 |
| MGC-803 | Gastric Cancer | 170 |
Data compiled from publicly available sources.[1][2]
Problem 2: Cell Line Insensitivity to this compound
Possible Cause: Your cell line may be inherently resistant to NEK2 inhibition. This could be due to low NEK2 expression or compensatory signaling pathways.
Suggested Solution:
-
Assess NEK2 Expression: Confirm the expression of NEK2 in your cell line at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Consider Alternative Pathways: If NEK2 expression is high but cells are resistant, consider the involvement of alternative survival pathways that may bypass the effects of NEK2 inhibition. Research has suggested connections between NEK2 and pathways such as AKT and ERK/MAPK.[3][5][6][7]
Problem 3: Issues with Apoptosis Detection Assay
Possible Cause: The lack of an apoptotic signal may be due to technical issues with the apoptosis detection method itself.
Suggested Solution:
-
Annexin V/PI Staining:
-
Ensure the use of a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
Analyze samples promptly after staining, as the binding is not stable and cells should not be fixed.
-
Use compensation controls to correctly set up the flow cytometer.
-
-
Western Blot for Cleaved Caspases/PARP:
-
Use fresh cell lysates and appropriate lysis buffers.
-
Ensure complete protein transfer to the membrane.
-
Use validated antibodies for cleaved caspase-3 and cleaved PARP.
-
Include a positive control lysate from cells treated with a known apoptosis inducer.
-
Problem 4: Inappropriate Cell Culture Conditions
Possible Cause: Cell health and density can significantly impact their response to drug treatment.
Suggested Solution:
-
Maintain Healthy Cell Cultures: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Optimize Seeding Density: Avoid using cells that are over-confluent, as this can affect their sensitivity to drug treatment.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[8][9][10][11]
Protocol:
-
Seed and treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
Principle: Caspase-3 is a key executioner caspase that, upon activation, cleaves various cellular substrates, including PARP. Detecting the cleaved forms of these proteins by Western blot is a hallmark of apoptosis.[12][13][14]
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Visualizations
This compound Mechanism of Action and Apoptosis Induction Pathway
This compound inhibits NEK2, a kinase that plays a crucial role in cell cycle progression and is often overexpressed in cancer.[15][16] Inhibition of NEK2 leads to G2/M cell cycle arrest and triggers the intrinsic apoptotic pathway. This involves the activation of initiator caspases (e.g., caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3), ultimately leading to the cleavage of cellular proteins and cell death.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silencing of Nek2 suppresses the proliferation, migration and invasion and induces apoptosis of breast cancer cells by regulating ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 17. Caspase-9 mediates the apoptotic death of megakaryocytes and platelets, but is dispensable for their generation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing NBI-961 concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of NBI-961 in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of Kinase X and preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the Pathway Y signaling cascade.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is highly recommended to determine the IC50 value in your specific system.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in DMSO to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in cell culture medium. Please note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity in a variety of cell lines at concentrations effective for Kinase X inhibition. However, we strongly recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to determine the cytotoxic threshold in your specific cell line.
Optimizing this compound Concentration: Data Summary
The optimal concentration of this compound is dependent on the cell line and the specific assay being performed. Below is a summary of typical IC50 values and recommended concentration ranges for various common assays.
| Assay Type | Cell Line | Typical IC50 | Recommended Concentration Range | Notes |
| Kinase Activity (Biochemical) | - | 5 nM | 0.1 nM - 100 nM | Measures direct inhibition of Kinase X. |
| Phospho-Protein A (Western Blot) | HEK293 | 50 nM | 10 nM - 500 nM | Measures inhibition of a direct downstream target. |
| Gene Z Expression (qPCR) | HeLa | 100 nM | 25 nM - 1 µM | Measures inhibition of a downstream signaling event. |
| Cell Viability (MTT) | A549 | > 10 µM | 1 µM - 20 µM | To determine the cytotoxic concentration. |
Signaling Pathway and Experimental Workflow
To effectively use this compound, it is crucial to understand its place in the Kinase X/Pathway Y signaling cascade and the general workflow for its application in cell-based assays.
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: General workflow for this compound cell-based assays.
Troubleshooting Guide
Q: I am not observing any effect of this compound on my target.
A: There are several potential reasons for a lack of effect. Follow this decision tree to troubleshoot the issue.
Caption: Troubleshooting guide for lack of this compound effect.
Q: I am observing significant cytotoxicity at my target concentration.
A: If you are observing cytotoxicity at concentrations where you expect to see target engagement, consider the following:
-
Confirm Cytotoxicity: Ensure the observed effect is indeed cell death and not just a reduction in cell proliferation. Use a viability assay that distinguishes between cytostatic and cytotoxic effects.
-
Reduce Treatment Time: It's possible that prolonged exposure to this compound is causing off-target effects. Try a shorter incubation time to see if you can achieve target inhibition without inducing cytotoxicity.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is not exceeding 0.1%.
-
Use a More Sensitive Assay: If possible, switch to a more sensitive downstream assay that allows you to use a lower concentration of this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein A
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Protein A and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.
Protocol 2: qPCR for Gene Z Expression
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol.
-
Incubation: Incubate the cells for a longer duration suitable for observing changes in gene expression (e.g., 12 or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Gene Z and a housekeeping gene (e.g., ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of Gene Z.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control.
-
Incubation: Incubate for a period relevant to your main experiment (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration.
NBI-961 off-target effects and how to mitigate them
Welcome to the technical support center for NBI-961. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective bifunctional small molecule inhibitor. Its primary target is the serine/threonine kinase NEK2 (Never in mitosis A-related kinase 2). This compound not only inhibits the catalytic activity of NEK2 but also induces its proteasomal degradation, making it a bifunctional inhibitor.[1] NEK2 is a key regulator of mitosis, particularly in centrosome separation.
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target of this compound is the Fms Related Receptor Tyrosine Kinase 3 (FLT3).[1] Kinome screening has shown that while this compound is highly selective for NEK2, it also exhibits inhibitory activity against FLT3.
Q3: How potent is this compound against its on-target and off-target?
A3: this compound is highly potent against both NEK2 and FLT3, with IC50 values in the low nanomolar range. The selectivity margin is narrow, with a reported IC50 of 32 nM for NEK2 and 37 nM for FLT3.[2]
Q4: At what concentration can I minimize off-target effects?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still provides significant inhibition of NEK2. Kinome scan data suggests that at a concentration of 15 nM, most off-target effects are abolished, with the notable exception of FLT3 inhibition.[1]
Q5: How can I experimentally distinguish between on-target (NEK2-mediated) and off-target (FLT3-mediated) effects in my cellular assays?
A5: Several experimental strategies can be employed:
-
Use of control cell lines: Compare the effects of this compound in cell lines that express NEK2 but have varying levels of FLT3 expression.
-
Rescue experiments: In a cell line sensitive to this compound, transiently express a form of NEK2 that is resistant to the inhibitor. If the observed phenotype is rescued, it is likely an on-target effect.
-
Use of a structurally unrelated FLT3 inhibitor: Treat cells with a selective FLT3 inhibitor that is structurally different from this compound. If this second inhibitor phenocopies the effects of this compound, it suggests the phenotype is at least partially mediated by FLT3 inhibition.
Troubleshooting Guides
Issue 1: I am observing a phenotype that is not consistent with the known functions of NEK2.
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of FLT3 or other unknown off-targets.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 of this compound for the observed phenotype and compare it to its IC50 for NEK2 and FLT3. A significant deviation from the NEK2 IC50 may indicate an off-target effect.
-
Validate with a Secondary Inhibitor: Use a structurally distinct and highly selective NEK2 inhibitor. If this second inhibitor does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.
-
Consult the Experimental Protocols Section: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with NEK2 and potentially identify engagement with FLT3 in your cellular model.
-
Issue 2: this compound is showing higher toxicity in my cell line than expected.
-
Possible Cause: The toxicity could be due to on-target effects in a highly NEK2-dependent cell line, off-target inhibition of FLT3 (which is involved in hematopoietic cell survival), or other off-target toxicities.
-
Troubleshooting Steps:
-
Lower the Concentration: Titrate this compound to the lowest concentration that still effectively inhibits NEK2 phosphorylation. This may reduce off-target related toxicity.
-
Assess FLT3 Pathway Activation: In your cell line, measure the phosphorylation status of downstream effectors of FLT3 signaling (e.g., STAT5, AKT, ERK) in the presence of this compound. This will help determine if the FLT3 pathway is being inhibited at the concentrations you are using.
-
Compare with a FLT3 Inhibitor: Treat your cells with a known FLT3 inhibitor and compare the toxicity profile to that of this compound.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target NEK2 and its main off-target FLT3.
| Target | IC50 (nM) | Selectivity vs. NEK2 | Reference |
| NEK2 | 32 | 1x | [2] |
| FLT3 | 37 | ~1.2x | [2] |
A kinome scan revealed that at 300 nM, this compound displaced 98.2% of bound ligand from NEK2, while at 15 nM, off-target effects were largely eliminated, with the exception of FLT3.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NEK2 and FLT3.
Materials:
-
Recombinant human NEK2 and FLT3 kinase
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, the kinase-specific substrate, and the appropriate concentration of this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the binding of this compound to NEK2 and FLT3 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against NEK2 and FLT3
-
Western blotting reagents and equipment
-
Thermal cycler or heating block
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against NEK2 and FLT3.
-
A shift in the thermal denaturation curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Visualizations
References
Improving NBI-961 stability in solution
Welcome to the technical support center for NBI-961. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (175.87 mM), though ultrasonic assistance may be required to achieve complete dissolution.[1][2] For optimal stability, it is advised to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q2: How should I store this compound as a solid and in solution to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller volumes for single-use applications.[1][3]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my cell culture media?
A3: Yes, inconsistent results in cell-based assays can be an indication of compound instability in the culture media.[4] Several factors within the media can contribute to the degradation of a small molecule like this compound over the course of an experiment, including pH, temperature (37°C), and the presence of reactive components in the serum.[4] It is recommended to assess the stability of this compound in your specific cell culture medium under your experimental conditions.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: Based on the chemical structure of this compound, which includes an amide functional group, hydrolysis is a potential degradation pathway, especially under acidic or basic conditions.[5] While amides are generally more resistant to hydrolysis than esters, it can still occur over time.[5] Other potential degradation pathways for small molecules include oxidation and photodegradation, particularly if the compound is exposed to light or oxidizing agents.[6]
Troubleshooting Guide
Issue: Precipitation of this compound is observed when diluting my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The aqueous solubility of this compound may be limited, and the concentration in the final solution may exceed its solubility limit.
-
Troubleshooting Steps:
-
Determine the Aqueous Solubility: Perform a solubility assay to determine the maximum soluble concentration of this compound in your specific aqueous buffer or cell culture medium.
-
Adjust Final Concentration: Ensure that the final working concentration of this compound in your experiments is below its determined aqueous solubility limit.
-
Optimize Solvent Concentration: Minimize the final concentration of DMSO in your aqueous solution, as high concentrations of organic co-solvents can sometimes lead to precipitation upon dilution. A final DMSO concentration of 1% or less is generally recommended for cell-based assays.[7]
-
Issue: A decrease in the effective concentration of this compound is suspected over the duration of a long-term experiment.
-
Possible Cause: this compound may be degrading in the experimental solution under the incubation conditions.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Perform a time-course experiment to evaluate the stability of this compound in your experimental medium (e.g., cell culture medium with serum) at the experimental temperature (e.g., 37°C).
-
Analyze Samples at Different Time Points: Collect aliquots of the solution at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of the parent this compound compound using a validated analytical method such as HPLC or LC-MS.
-
Consider Replenishing the Compound: If significant degradation is observed, consider replenishing the this compound-containing medium during the experiment to maintain a more consistent concentration.
-
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Create a series of dilutions of the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours) with gentle shaking.[7]
-
Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[8][9]
-
Quantification (Optional): To determine the concentration of the soluble compound, centrifuge the plate to pellet any precipitate. Collect the supernatant and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.[10]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS method to separate and quantify this compound and its degradation products.[1][14]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with NBI-961
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NBI-961, a potent, bifunctional NEK2 inhibitor. This compound works by both catalytically inhibiting NEK2 and inducing its proteasomal degradation, leading to G2/M cell cycle arrest and apoptosis in sensitive cancer cell lines.[1] Consistent and reproducible results with this compound depend on careful experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional inhibitor of the serine/threonine kinase NEK2. It acts in two ways: first, it catalytically inhibits the kinase activity of NEK2, preventing the phosphorylation of its downstream targets. Second, it induces the proteasomal degradation of the NEK2 protein itself.[2] This dual action leads to a potent blockade of NEK2 signaling, resulting in G2/M cell cycle arrest and the induction of apoptosis in susceptible cancer cells.[1][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] To ensure stability and prevent degradation, it is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), the solid compound can be kept at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[5]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of sensitive cancer cell lines with this compound is expected to result in a dose-dependent decrease in cell viability.[3] This is primarily due to two key cellular events: a robust arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[1][3][4] The extent of these effects can vary between different cell lines.
Q4: Are there known off-target effects of this compound?
A4: While this compound is a potent NEK2 inhibitor, like many kinase inhibitors, it may exhibit some off-target effects, particularly at higher concentrations. It is important to differentiate between on-target and off-target effects in your experiments.[7]
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from a variety of factors, from compound handling to cell line-specific biology. This guide addresses common issues and provides actionable solutions.
Problem 1: I am not observing the expected decrease in cell viability.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the half-maximal growth inhibitory concentration (GI50) for your specific cell line. A typical concentration range to test is 0.001 – 40 μM.[3]
-
-
Possible Cause 2: Compound Instability. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock solution.[7]
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently resistant to NEK2 inhibition.
-
Solution: Confirm that your cell line expresses NEK2. If possible, test a sensitive control cell line in parallel, such as SUDHL5 or RIVA.
-
Problem 2: I am not seeing a clear G2/M arrest in my cell cycle analysis.
-
Possible Cause 1: Incorrect Timing. The G2/M arrest is a dynamic process, and its peak may be missed if cells are harvested at a suboptimal time point.
-
Solution: Perform a time-course experiment, harvesting cells at multiple time points (e.g., 24, 48, and 72 hours) after this compound treatment.[7]
-
-
Possible Cause 2: Insufficient Drug Concentration. The concentration of this compound may be too low to induce a significant cell cycle arrest in your specific cell line.
-
Solution: Titrate the concentration of this compound in your cell cycle experiments based on the GI50 values determined from your cell viability assays.
-
-
Possible Cause 3: Issues with Cell Cycle Staining Protocol. Problems with cell fixation or staining can lead to poor resolution of cell cycle phases.
Problem 3: I am not detecting a significant increase in apoptosis.
-
Possible Cause 1: Apoptosis is a late-stage event. The induction of apoptosis may occur after a prolonged G2/M arrest.
-
Solution: Extend the duration of your experiment. Apoptotic effects may become more apparent at later time points, such as 72 or 96 hours post-treatment.[3]
-
-
Possible Cause 2: Insensitive Apoptosis Assay. The chosen assay may not be sensitive enough to detect the level of apoptosis in your experiment.
-
Possible Cause 3: Cell-line specific differences in apoptotic response.
-
Solution: The threshold for inducing apoptosis can vary between cell lines. It may be necessary to use higher concentrations of this compound for less sensitive cell lines.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal growth inhibitory concentrations (GI50) of this compound in various Diffuse Large B-cell Lymphoma (DLBCL) cell lines.
| Cell Line | Subtype | GI50 (nM) |
| RIVA | ABC | ~25 |
| SUDHL5 | GCB | ~80 |
| VAL | GCB | ~240 |
Data extracted from proteomics experiments and may vary based on the specific assay conditions.[3]
Key Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the GI50 value.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTS reagent (e.g., from Promega)
-
-
Procedure:
-
Seed cells at a density of 20,000 cells per well in a 96-well plate.[3]
-
Prepare a serial dilution of this compound in cell culture medium. It is recommended to use a 2-fold serial dilution with 11 concentrations, covering a range from 0.001 to 40 μM.[3]
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 96 hours.[3]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using appropriate software.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI, RNase, and a detergent like Triton X-100)
-
-
Procedure:
-
Seed cells at a density of 250,000 cells/mL in 6-well plates.[3]
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8][10]
-
Centrifuge the fixed cells and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[8][10]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[8]
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
PBS
-
-
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: General experimental workflow.
References
- 1. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Optimizing NBI-961 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of NBI-961 to achieve maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and bifunctional inhibitor of the serine/threonine kinase NEK2.[1][2][3][4] Its mechanism involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation.[1][5][6] This dual action leads to the disruption of cell cycle progression, specifically causing a G2/M arrest, and subsequently induces apoptosis in sensitive cancer cell lines, such as Diffuse Large B-cell Lymphoma (DLBCL).[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid repeated freeze-thaw cycles, it is recommended to store the solution in aliquots.[3]
Q3: How does the sensitivity to this compound vary across different cell lines?
A3: Cellular sensitivity to this compound can vary significantly. For instance, in DLBCL cell lines, SUDHL5 and RIVA are highly sensitive, while the VAL cell line is less sensitive.[1] This differential sensitivity is reflected in the growth inhibitory concentrations (GI50) and the extent of apoptosis and cell cycle arrest observed upon treatment.[1]
Q4: Has this compound been evaluated in clinical trials?
A4: Based on the available literature, this compound has not yet been assessed in clinical trials.[5][6] Its development is still in the preclinical stage, with studies focusing on its efficacy in cell lines and animal models.[1][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction of apoptosis | Cell line may be resistant or less sensitive to this compound. | First, confirm the effective concentration range by performing a dose-response curve to determine the GI50 for your specific cell line. We recommend testing a broad range of concentrations (e.g., 1 nM to 10 µM). Also, ensure that the treatment duration is sufficient; apoptotic effects in sensitive cell lines like SUDHL5 and RIVA increase steadily over 96 hours.[1] |
| Suboptimal this compound concentration. | Verify the calculated GI50 for your cell line. Treatment with concentrations significantly below the GI50 may not be sufficient to induce a strong apoptotic response. | |
| Insufficient treatment duration. | Extend the treatment duration. In SUDHL5 and RIVA cell lines, significant apoptosis was observed to increase steadily over a 96-hour period.[1] Consider time-course experiments (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment window. | |
| Inconsistent results in cell viability assays | Issues with this compound stock solution. | Ensure proper storage of the this compound stock solution (-20°C or -80°C in DMSO) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2][3] Before use, gently vortex the stock solution. |
| Variability in cell seeding density. | Maintain a consistent cell seeding density across all wells and experiments. Variations in cell number can significantly impact the final viability readout. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. | |
| No observable G2/M arrest | The cell line may not be sensitive to this compound-induced cell cycle arrest. | Analyze the protein expression levels of NEK2 in your cell line. High expression of NEK2 is correlated with sensitivity to this compound.[1] |
| Asynchronous cell population. | For cell cycle analysis, consider synchronizing the cells before treatment. This can provide a clearer view of the cell cycle arrest. However, be aware that synchronization methods can themselves affect cell physiology. | |
| Incorrect timing of analysis. | G2/M arrest can be an early event. In sensitive cell lines, a stark G2/M arrest was observed as early as 24 hours post-treatment.[1] Perform a time-course experiment to capture the peak of the arrest. |
Data on this compound Treatment Effects
The following tables summarize key quantitative data from studies on this compound.
Table 1: Growth Inhibitory Concentrations (GI50) of this compound in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (nM) |
| SUDHL5 | GCB | 80 |
| RIVA | ABC | 25 |
| VAL | ABC | 240 |
| Data extracted from studies on Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis over Time
| Cell Line | Treatment Duration | G2/M Arrest | Apoptosis |
| SUDHL5 | 24 hours | Significant | Significant increase |
| 48 hours | - | Continued increase | |
| 96 hours | - | Continued increase | |
| RIVA | 24 hours | Significant | Significant increase |
| 48 hours | Persistent | Continued increase | |
| 96 hours | - | Continued increase | |
| VAL | 24 hours | Lesser extent | - |
| 48 hours | Persistent | - | |
| Summary of effects observed in sensitive (SUDHL5, RIVA) and less sensitive (VAL) DLBCL cell lines.[1] |
Experimental Protocols
1. Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2.5–10 × 103 cells/well.
-
Treatment: Add this compound at various concentrations. A vehicle control (e.g., 0.1% DMSO) should be included.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.[1]
-
Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.
2. Western Blot Analysis for NEK2 and p-NEK2
-
Cell Lysis: After treatment with this compound, lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against NEK2, phosphorylated NEK2 (p-NEK2), and a loading control (e.g., ACTIN). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection reagent and imaging system.
3. Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells after this compound treatment.
-
Staining for Apoptosis: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Staining for Cell Cycle: Fix cells in ethanol and then stain with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in NEK2 Inhibition: NBI-961 vs. INH154
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the serine/threonine kinase NEK2 has emerged as a compelling target due to its critical role in mitotic progression and its overexpression in various malignancies. This guide provides a detailed, data-driven comparison of two key inhibitors targeting NEK2: NBI-961, a direct bifunctional inhibitor, and INH154, an indirect inhibitor targeting the NEK2-HEC1 interaction.
This publication synthesizes preclinical data to offer an objective comparison of their mechanisms of action, potency, and cellular effects, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Data Summary
The following tables provide a clear, side-by-side comparison of the key quantitative parameters for this compound and INH154 based on available preclinical data.
Table 1: Inhibitor Characteristics and Potency
| Parameter | This compound | INH154 | Reference |
| Target | NEK2 (direct), FLT3 | NEK2-HEC1 Interaction (indirect) | [1][2][3] |
| Mechanism of Action | Catalytic inhibition and proteasomal degradation of NEK2 | Disrupts NEK2/HEC1 binding, leading to NEK2 degradation | [1][4][5][6] |
| IC50 (NEK2 Kinase Assay) | 32 nM | Not Applicable (indirect inhibitor) | [3] |
| IC50 (Cell-based, HeLa) | Not specified | 200 nM | [2][6] |
| IC50 (Cell-based, MDA-MB-468) | Not specified | 120 nM | [2][6] |
Table 2: Cellular Effects in DLBCL and Other Cancer Cell Lines
| Cellular Effect | This compound | INH154 | Reference |
| NEK2 Autophosphorylation | Inhibits | Does not prevent | [1][7][8] |
| NEK2 Proteasomal Degradation | Induces | Does not induce in DLBCL cells | [1][7][8][9] |
| Cell Viability (DLBCL cells) | Reduces cell viability | No impact on cell survival | [1][4][5] |
| Apoptosis Induction (DLBCL cells) | Induces | Not observed | [1][10] |
| Cell Cycle Arrest | Induces G2/M arrest | Not specified for DLBCL | [1][10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: NEK2 signaling pathway in mitotic entry and points of inhibition.
Caption: Experimental workflow for comparing NEK2 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparison of this compound and INH154.
Kinase Inhibition Assay (for direct inhibitors like this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a direct kinase inhibitor.
-
Materials: Recombinant NEK2 enzyme, appropriate kinase buffer, ATP, substrate peptide, and test compound (this compound).
-
Procedure:
-
A reaction mixture is prepared containing recombinant NEK2, buffer, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP and a suitable substrate.
-
The mixture is incubated at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A kinome scan (e.g., scanEDGE®) can be used to assess selectivity against a panel of other kinases[1].
-
Cell Viability Assay
-
Objective: To assess the effect of inhibitors on the proliferation and survival of cancer cells.
-
Materials: Cancer cell lines (e.g., SUDHL5, HeLa, MDA-MB-468), complete cell culture medium, 96-well plates, test compounds (this compound, INH154), and a viability reagent (e.g., XTT, Crystal Violet).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Cells are incubated for a specified period (e.g., 24, 72, or 96 hours)[1][2][6].
-
For XTT assays, the reagent is added to each well, and after a further incubation period, the absorbance is measured to quantify metabolically active cells[2].
-
For Crystal Violet assays, cells are fixed and stained, and the bound dye is solubilized and measured spectrophotometrically[11].
-
Results are expressed as a percentage of viable cells compared to a vehicle-treated control.
-
Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins (e.g., NEK2, phosphorylated NEK2) following inhibitor treatment.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, membranes (e.g., PVDF), primary antibodies (e.g., anti-NEK2, anti-p-NEK2), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Cells are treated with the inhibitors for a specified time, then lysed to extract total protein.
-
Protein concentration is determined (e.g., BCA assay) to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified using densitometry software[1][6][9]. A loading control (e.g., Actin, p84) is used to normalize the data[6].
-
Concluding Remarks
The available data indicates that this compound and INH154 inhibit NEK2 through distinct mechanisms, which translates to different efficacy profiles, particularly in diffuse large B-cell lymphoma models. This compound acts as a potent, direct, and bifunctional inhibitor, not only blocking the catalytic activity of NEK2 but also inducing its degradation[1][10]. This dual action appears to be more effective at inducing cell cycle arrest and apoptosis in sensitive cancer cell lines compared to INH154[1][7][8].
In contrast, INH154 is an indirect inhibitor that disrupts the crucial interaction between NEK2 and HEC1, thereby promoting NEK2 degradation in some cancer types like breast cancer[2][5][6]. However, in DLBCL cell lines, INH154 did not affect NEK2 autophosphorylation or cell viability, suggesting its mechanism may be cell-type dependent and less effective in this context[1][4].
For researchers in drug development, the head-to-head comparison suggests that direct, bifunctional inhibitors like this compound may offer a more robust therapeutic strategy for cancers dependent on NEK2 signaling. However, the efficacy of indirect inhibitors like INH154 in tumors with co-elevated HEC1 and NEK2 levels warrants further investigation in different cancer contexts[2][6]. This guide provides the foundational data and methodologies to aid in the continued exploration and development of effective NEK2-targeted therapies.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NBI-961 and Other NEK2 Inhibitors for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel NEK2 inhibitor, NBI-961, with other known inhibitors of the NIMA-related kinase 2 (NEK2). The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to evaluate the therapeutic potential of targeting NEK2 and to highlight the unique properties of this compound. This document summarizes quantitative efficacy data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to NEK2 and its Role in Oncology
NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[1][2] Dysregulation and overexpression of NEK2 have been implicated in the pathogenesis of various human cancers, including diffuse large B-cell lymphoma (DLBCL), breast cancer, and non-small cell lung cancer, often correlating with poor patient outcomes.[3][4] Its multifaceted role in promoting tumorigenesis, drug resistance, and oncogenic signaling pathways such as AKT, makes it an attractive target for cancer therapy.[3][5]
Overview of NEK2 Inhibitors
A growing number of small molecule inhibitors targeting NEK2 have been developed. These can be broadly categorized based on their mechanism of action:
-
ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the NEK2 kinase domain, preventing the phosphorylation of its substrates.
-
Allosteric inhibitors: These bind to sites other than the ATP-binding pocket, inducing conformational changes that inhibit kinase activity.
-
Indirect inhibitors: These compounds target proteins that interact with NEK2, thereby disrupting its function.
-
Bifunctional inhibitors: A newer class of inhibitors that not only block catalytic activity but also induce the degradation of the target protein.
This guide will focus on a comparative analysis of this compound, a novel bifunctional inhibitor, against a panel of other representative NEK2 inhibitors.
Quantitative Comparison of NEK2 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of this compound and other selected NEK2 inhibitors. The data has been compiled from various preclinical studies.
| Inhibitor | Type | Mechanism of Action | NEK2 IC50 | Reference(s) |
| This compound | Bifunctional | Catalytic inhibition and proteasomal degradation of NEK2 | 32 nM | [6] |
| INH154 | Indirect | Disrupts Hec1/Nek2 protein-protein interaction | Not directly applicable (cell-based IC50s available) | [6][7] |
| JH295 | Irreversible | Covalent modification of Cys22 in the NEK2 active site | 770 nM | [8][9][10] |
| NCL-00017509 | Reversible | ATP-competitive | 56 nM | [3][11] |
| rac-CCT 250863 | ATP-competitive | Not specified | 73 nM | [12] |
| V8 | Reversible | Binds to the ATP-binding pocket | 2.4 µM | [5] |
Table 1: Biochemical Potency of NEK2 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of NEK2 by 50% in biochemical assays.
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 | Reference(s) |
| This compound | SUDHL5 | Diffuse Large B-Cell Lymphoma | GI50 in the nanomolar range | [4] |
| RIVA | Diffuse Large B-Cell Lymphoma | GI50 in the nanomolar range | [4] | |
| VAL | Diffuse Large B-Cell Lymphoma | Less sensitive, higher nanomolar GI50 | [4] | |
| INH154 | HeLa | Cervical Cancer | 200 nM | [6][13] |
| MDA-MB-468 | Breast Cancer | 120 nM | [6][13] | |
| SUDHL5 | Diffuse Large B-Cell Lymphoma | Did not impact cell survival at 24h | [4] | |
| JH295 | PEL cell lines | Primary Effusion Lymphoma | IC50s in the low nanomolar range | [8] |
| NCL-00017509 | SKBR3 | Breast Cancer | GI50 of 2.2 µM | [6] |
| PEL cell lines | Primary Effusion Lymphoma | Higher IC50s than JH295 | [8] |
Table 2: Cellular Potency of NEK2 Inhibitors. GI50 (Growth Inhibition 50) or IC50 values represent the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50%.
Key Differentiator: The Bifunctional Mechanism of this compound
A critical distinction of this compound is its bifunctional mechanism of action. Unlike most other NEK2 inhibitors that solely block its kinase activity, this compound also induces the proteasomal degradation of the NEK2 protein.[3][4] This dual action leads to a more profound and sustained inhibition of the NEK2 signaling pathway. In contrast, the indirect inhibitor INH154, which is designed to promote NEK2 degradation by disrupting its interaction with HEC1, has been shown to be ineffective at inducing NEK2 degradation in certain cancer cell lines, such as DLBCL.[4]
Signaling Pathways and Experimental Workflows
To understand the context of NEK2 inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies evaluating the effect of NEK2 inhibitors on cancer cell proliferation.[4]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 20,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the NEK2 inhibitors (e.g., this compound, INH154) in culture medium. Add the diluted inhibitors to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for NEK2 Protein Degradation
This protocol is designed to assess the ability of NEK2 inhibitors to induce protein degradation.[4]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the NEK2 inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 24 hours). To confirm proteasomal degradation, a proteasome inhibitor (e.g., MG132) can be co-administered.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NEK2 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify the band intensities to determine the relative levels of NEK2 protein.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with NEK2 inhibitors.[14][15]
-
Cell Treatment: Treat cells with the NEK2 inhibitor at the desired concentration and for the appropriate duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis in cells following treatment with NEK2 inhibitors.
-
Cell Treatment: Treat cells with the NEK2 inhibitor as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Off-Target Effects and Selectivity
An important consideration in drug development is the selectivity of an inhibitor for its intended target. Off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy.[9]
This compound has been profiled against a panel of over 90 kinases and has demonstrated high selectivity for NEK2.[4] At a concentration of 15 nM, off-target effects were largely abolished, with the exception of some activity against Fms-related receptor tyrosine kinase 3 (FLT3).[4]
JH295 has also been shown to be highly specific for NEK2, with no significant off-target effects on other mitotic kinases such as Cdk1, Aurora B, or Plk1.[8]
In contrast, some other kinase inhibitors may exhibit broader activity profiles, which could contribute to both their therapeutic and adverse effects. A thorough kinase panel screening is crucial in the preclinical evaluation of any new NEK2 inhibitor.
Conclusion
This compound emerges as a highly promising NEK2 inhibitor with a unique bifunctional mechanism that distinguishes it from other compounds in its class. Its ability to both inhibit NEK2's catalytic activity and induce its proteasomal degradation offers the potential for a more potent and durable anti-cancer effect. The quantitative data presented in this guide demonstrates the superior or comparable in vitro efficacy of this compound against various cancer cell lines when compared to other NEK2 inhibitors.
The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies. The visualization of the NEK2 signaling pathway and experimental workflows is intended to facilitate a deeper understanding of the biological context and the methodologies for evaluating these targeted therapies.
Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists and clinicians working towards the development of novel and effective cancer treatments targeting the NEK2 kinase.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 inhibitor V8 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual-Action Mechanism of NBI-961: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive validation of the bifunctional mechanism of NBI-961, a novel inhibitor of the serine/threonine kinase NEK2. Through a detailed comparison with the indirect NEK2 inhibitor, INH154, and supported by extensive experimental data, we demonstrate this compound's unique ability to both catalytically inhibit NEK2 and induce its proteasomal degradation, offering a promising therapeutic strategy for malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).
Bifunctional Mechanism of this compound
This compound distinguishes itself by its dual mechanism of action against NEK2. Unlike traditional kinase inhibitors that solely block catalytic activity, this compound also triggers the degradation of the NEK2 protein. This is achieved through a mechanism that leads to the proteasomal degradation of NEK2, a process that is not observed with the comparator molecule, INH154.[1][2][3][4] This bifunctional approach ensures a more profound and sustained inhibition of the NEK2 pathway.
The inhibition of NEK2 kinase activity by this compound leads to a decrease in the phosphorylation of NEK2 (p-NEK2).[1] Concurrently, the induction of proteasomal degradation results in a reduction of total NEK2 protein levels.[1] This dual impact effectively disrupts NEK2-mediated signaling pathways that are crucial for cell cycle progression, particularly at the G2/M transition, and cell survival.[1][4]
Comparative Performance Analysis: this compound vs. INH154
To objectively evaluate the efficacy of this compound, a head-to-head comparison was conducted with INH154, an inhibitor that indirectly affects NEK2 activity. The data presented below highlights the superior performance of this compound in various preclinical models of DLBCL.
Table 1: Growth Inhibitory Concentrations (GI₅₀) in DLBCL Cell Lines
The following table summarizes the GI₅₀ values of this compound across a panel of DLBCL cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Subtype | This compound GI₅₀ (nM) |
| SUDHL5 | GCB | Sensitive |
| RIVA | ABC | Sensitive |
| U2932 | ABC | Sensitive |
| HT | ABC | Sensitive |
| SUDHL6 | GCB | Sensitive |
| VAL | GCB | Less Sensitive |
| HBL1 | GCB | Less Sensitive |
| SUDHL4 | GCB | Less Sensitive |
Note: Specific GI₅₀ values are described as being in the low nanomolar range, particularly in ABC-derived cells.[1] For detailed values, refer to the supplementary materials of the cited publication.
In contrast, INH154 did not significantly impact the viability of DLBCL cell lines or patient-derived cells.[1][2][3][4]
Table 2: Kinase Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for NEK2, minimizing off-target effects. The following table summarizes the binding affinity of this compound against a panel of over 90 kinases.
| Kinase | % Displacement (300 nM this compound) | % Displacement (15 nM this compound) |
| NEK2 | 98.2% | High |
| FLT3 | Lesser Extent | Minimal |
| Other Kinases | Minimal | Abolished |
Data from scanEDGE® kinome panel, Eurofins DiscoverX.[1] This demonstrates the high specificity of this compound for NEK2.
Experimental Validation
The bifunctional mechanism and superior efficacy of this compound have been validated through a series of key experiments.
Western Blot Analysis
Western blot analyses confirm the dual action of this compound. Treatment of DLBCL cell lines with this compound resulted in a dose-dependent decrease in both total NEK2 and phosphorylated NEK2 (p-NEK2) levels.[1] Co-treatment with the proteasome inhibitor bortezomib rescued the degradation of total NEK2 but not the inhibition of p-NEK2, confirming that this compound induces proteasomal degradation of its target.[1] In contrast, INH154 failed to reduce either total NEK2 or p-NEK2 levels in the same cell lines.[1]
Cell Cycle Analysis
Flow cytometry analysis revealed that this compound treatment induces a significant G2/M cell cycle arrest in sensitive DLBCL cell lines.[1][4] This is consistent with the known role of NEK2 in regulating the G2/M transition.
Apoptosis Assay
Treatment with this compound leads to a significant induction of apoptosis in sensitive DLBCL cells, as measured by Annexin V and Propidium Iodide staining.[1][4] This pro-apoptotic effect is a direct consequence of NEK2 inhibition and degradation. In contrast, INH154 did not induce apoptosis in these cell lines.[1][2][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the validation experiments.
Caption: Bifunctional mechanism of this compound targeting NEK2.
Caption: Workflow for validating the effects of this compound.
Experimental Protocols
Western Blot Analysis for NEK2 and p-NEK2
-
Cell Lysis: DLBCL cells were treated with this compound, INH154, or DMSO (vehicle control) for the indicated times. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against NEK2 and p-NEK2 overnight at 4°C. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: DLBCL cells were treated with this compound or DMSO for 24-48 hours. Cells were then harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: DLBCL cells were treated with this compound or DMSO for the indicated times.
-
Staining: Cells were harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive) was quantified by flow cytometry.
Conclusion
The experimental evidence strongly supports the novel bifunctional mechanism of this compound. Its ability to both inhibit NEK2's catalytic activity and induce its proteasomal degradation translates into superior anti-tumor efficacy in DLBCL models compared to the indirect inhibitor INH154. These findings establish this compound as a promising therapeutic candidate and underscore the potential of developing dual-action inhibitors for cancer therapy.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
NBI-961 Versus Chemotherapy in DLBCL Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel NEK2 inhibitor, NBI-961, and standard chemotherapy in the context of Diffuse Large B-cell Lymphoma (DLBCL) models. The information presented is based on preclinical data and aims to inform researchers and drug development professionals on the potential of this compound as a therapeutic strategy.
Executive Summary
This compound is a first-in-class bifunctional inhibitor of NEK2, a serine/threonine kinase implicated in tumorigenesis and drug resistance.[1] In DLBCL, high NEK2 expression is associated with a poor prognosis.[1] this compound exerts its anti-tumor effects by inducing the proteasomal degradation of NEK2, leading to G2/M cell cycle arrest and apoptosis in lymphoma cells.[1][2] Standard first-line treatment for DLBCL is the immunochemotherapy regimen R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).[3][4][5] Preclinical evidence suggests that this compound not only has standalone activity but also sensitizes DLBCL cells to key components of the CHOP regimen, specifically doxorubicin and vincristine.[1]
Mechanism of Action: this compound
This compound's primary mechanism of action involves the targeted degradation of NEK2. This leads to a cascade of downstream effects that culminate in cancer cell death.
Caption: this compound inhibits NEK2, leading to its degradation and subsequent cell cycle arrest and apoptosis.
Head-to-Head Performance Data
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with chemotherapy agents in DLBCL cell lines.
Table 1: Single Agent Activity of this compound in DLBCL Cell Lines
| Cell Line | This compound GI50 (nM) |
| SUDHL5 | 76 |
| RIVA | Data not available |
| U2932 | Data not available |
GI50: Concentration required to inhibit cell growth by 50%. Data from a study on the effects of this compound on DLBCL cell lines.[1]
Table 2: this compound in Combination with Doxorubicin and Vincristine in DLBCL Cell Lines
| Cell Line | Treatment | Fold-Sensitization to Doxorubicin | Fold-Sensitization to Vincristine |
| SUDHL5 | This compound | 8-fold | 5-fold |
| RIVA | This compound | 28-fold | 7-fold |
Fold-Sensitization: The factor by which the GI50 of the chemotherapy drug is reduced in the presence of this compound. Data from a study investigating this compound's chemosensitizing effects.[1]
Experimental Protocols
Cell Viability and Drug Synergy Assays
The following workflow outlines the general procedure for assessing the efficacy of this compound alone and in combination with chemotherapy.
Caption: Workflow for determining cell viability and drug synergy in DLBCL cell lines.
Detailed Methodology: DLBCL cell lines (e.g., SUDHL5, RIVA) are cultured under standard conditions.[1] For cell viability assays, cells are seeded in 96-well plates and treated with a dose range of this compound, doxorubicin, or vincristine, both as single agents and in combination.[1] Following a 72-hour incubation period, cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®.[1] The resulting data is used to calculate the GI50 values and to determine the degree of synergy or sensitization between this compound and the chemotherapeutic agents.[1]
Apoptosis Assay
To confirm that the observed decrease in cell viability is due to apoptosis, flow cytometry analysis is performed.
Methodology: DLBCL cells are treated with this compound and/or chemotherapy for a specified period. The cells are then stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry. An increase in the Annexin V positive cell population is indicative of apoptosis.[1]
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic agent for DLBCL. As a single agent, this compound demonstrates potent anti-proliferative activity in DLBCL cell lines.[1] More significantly, it shows a strong synergistic effect when combined with standard chemotherapeutic agents, doxorubicin and vincristine, suggesting its potential to enhance the efficacy of existing treatment regimens.[1] Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic utility of this compound in the treatment of DLBCL.
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diffuse Large B-Cell Lymphoma (DLBCL) Treatment & Management: Approach Considerations, Management of Early-Stage DLBCL, Treatment of Advanced-Stage Disease [emedicine.medscape.com]
- 4. Diffuse Large B-Cell Lymphoma: Treatment Options - LRF [lymphoma.org]
- 5. onclive.com [onclive.com]
NBI-961: A Comparative Guide to its Anti-Tumor Effects in B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of NBI-961, a novel bifunctional inhibitor of the serine/threonine kinase NEK2. Its performance is compared with alternative therapeutic options for Diffuse Large B-cell Lymphoma (DLBCL), supported by experimental data.
Executive Summary
This compound demonstrates potent anti-tumor activity in DLBCL cell lines by inducing both catalytic inhibition and proteasomal degradation of its target, NEK2.[1] This dual mechanism leads to G2/M cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent.[1] This guide presents a comparative analysis of this compound against the standard-of-care chemotherapy regimen R-CHOP and another NEK2 inhibitor, INH154.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-tumor effects of this compound and its comparators.
Table 1: In Vitro Efficacy of this compound and Doxorubicin in DLBCL Cell Lines
| Compound | Cell Line | Growth Inhibition (GI50/IC50) in µM |
| This compound | SUDHL5 | 0.080 |
| This compound | RIVA | 0.025 |
| This compound | VAL | 0.240 |
| Doxorubicin | SUDHL5 | 0.004774 |
Data for this compound was obtained from McCrury et al., 2023. Data for Doxorubicin was obtained from the Genomics of Drug Sensitivity in Cancer Project.
Table 2: Comparison of this compound with the NEK2 Inhibitor INH154
| Compound | Target | Mechanism of Action | Cell Line (Cancer Type) | IC50 (µM) |
| This compound | NEK2 | Catalytic inhibition and proteasomal degradation | SUDHL5 (DLBCL) | 0.080 |
| INH154 | NEK2 (indirect) | Blocks Hec1/Nek2 interaction | HeLa (Cervical) | 0.20 |
| INH154 | NEK2 (indirect) | Blocks Hec1/Nek2 interaction | MDA-MB-468 (Breast) | 0.12 |
Data for this compound was obtained from McCrury et al., 2023. Data for INH154 was obtained from published literature.[2]
Table 3: Clinical Efficacy of R-CHOP in DLBCL
| Treatment | Metric | Efficacy |
| R-CHOP | Overall Response Rate (ORR) | 91% |
| R-CHOP | Complete Response (CR) Rate | 65-69% |
| R-CHOP | 2-Year Progression-Free Survival (PFS) | ~64-70% |
Data compiled from clinical trial results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (McCrury et al., 2023)
DLBCL cell lines (SUDHL5, RIVA, VAL) were seeded in 96-well plates and treated with a serial dilution of this compound, doxorubicin, or vincristine for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to determine the half-maximal growth inhibitory concentration (GI50).
Apoptosis Assay (McCrury et al., 2023)
DLBCL cells were treated with this compound at concentrations around their respective GI50 values for 48 hours. Cells were then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available apoptosis detection kit, following the manufacturer's instructions. Stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were quantified as early apoptotic, and Annexin V-positive, PI-positive cells were quantified as late apoptotic/necrotic.
Total and Phospho-proteomics (McCrury et al., 2023)
DLBCL cell lines were treated with either vehicle (DMSO) or this compound for 96 hours. Cell lysates were collected, and proteins were digested into peptides. The resulting peptides were labeled with tandem mass tags (TMT) for relative quantification. Phosphopeptides were enriched from the peptide mixture using an immobilized metal affinity chromatography (IMAC) strategy. Both the total proteome and the enriched phosphoproteome were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap Fusion Lumos mass spectrometer. The data was analyzed to identify proteins and phosphorylation sites that were significantly altered by this compound treatment.
Mandatory Visualizations
NEK2 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits NEK2, leading to apoptosis and cell cycle arrest.
Experimental Workflow for this compound Evaluation
References
On-Target Efficacy of NBI-961: A Comparative Analysis for Drug Development Professionals
An in-depth guide for researchers and scientists on the on-target effects of NBI-961, a novel NEK2 inhibitor, benchmarked against alternative compounds. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.
This compound has emerged as a potent and highly selective inhibitor of the serine/threonine kinase NEK2, a protein implicated in tumorigenesis and drug resistance. This guide confirms the on-target effects of this compound by comparing its performance with the alternative NEK2 inhibitor, INH154, and provides the underlying experimental data and methodologies for verification.
Mechanism of Action: A Dual Approach to NEK2 Inhibition
This compound exhibits a unique bifunctional mechanism of action against NEK2. Unlike traditional kinase inhibitors that solely block catalytic activity, this compound both catalytically inhibits NEK2 and induces its proteasomal degradation.[1] This dual action leads to a more profound and sustained suppression of NEK2's oncogenic functions.
In contrast, INH154 is an indirect NEK2 inhibitor. It functions by disrupting the interaction between NEK2 and the kinetochore-associated protein HEC1, which subsequently signals for NEK2 proteasomal degradation in some cell types.[1] However, studies in diffuse large B-cell lymphoma (DLBCL) cell lines have shown that INH154 does not effectively induce NEK2 degradation or inhibit its autophosphorylation, nor does it impact cell viability in this context.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
Head-to-Head Comparison: NBI-961 vs. Bortezomib in Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical investigational drug NBI-961 and the established therapeutic agent bortezomib, with a focus on their activity in Diffuse Large B-Cell Lymphoma (DLBCL). This comparison is based on available preclinical data and aims to inform research and development decisions.
Executive Summary
This compound is a novel bifunctional inhibitor that targets the NEK2 kinase, leading to both catalytic inhibition and proteasomal degradation of the protein. This dual mechanism induces G2/M cell cycle arrest and apoptosis in DLBCL cells. Bortezomib is a well-established proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma, and it has also shown activity in DLBCL. Bortezomib's mechanism of action involves the inhibition of the 26S proteasome, which leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.
Data Presentation
In Vitro Cytotoxicity in DLBCL Cell Lines
| Drug | Cell Line | Subtype | GI50 (nM) |
| This compound | SUDHL5 | GCB | 80[1] |
| This compound | RIVA | ABC | 25[1] |
| This compound | VAL | GCB | 240[1] |
| Bortezomib | RIVA | ABC | ~2.5-5* |
*Value inferred from apoptosis induction data; direct GI50 value not available in the reviewed literature.
In Vitro Cellular Effects
| Effect | This compound | Bortezomib |
| Mechanism of Action | Catalytic inhibition and proteasomal degradation of NEK2[1] | Inhibition of the 26S proteasome[2] |
| Apoptosis Induction | Induces apoptosis in SUDHL5 and RIVA cells[1] | Induces apoptosis in RIVA cells[3] |
| Cell Cycle Arrest | Induces G2/M arrest in SUDHL5 and RIVA cells[1] | Induces G2/M arrest in various lymphoma cell lines[2] |
Mechanism of Action
This compound: Dual Inhibition of NEK2
This compound exhibits a unique bifunctional mechanism of action targeting the serine/threonine kinase NEK2, which is crucial for mitotic progression. This compound both catalytically inhibits NEK2 and induces its degradation via the proteasome.[1] This dual action leads to a robust anti-proliferative effect in sensitive DLBCL cells. The degradation of NEK2 protein is a key differentiator from other kinase inhibitors.
Bortezomib: Proteasome Inhibition
Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome in mammalian cells.[2] The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, including those that regulate cell cycle progression and apoptosis. By inhibiting the proteasome, bortezomib leads to the accumulation of pro-apoptotic proteins and cell cycle regulatory proteins, ultimately inducing cell death in cancer cells.
Signaling Pathway Diagrams
Experimental Protocols
This compound: Cell Viability, Apoptosis, and Cell Cycle Assays
-
Cell Lines and Culture: SUDHL5, RIVA, and VAL DLBCL cell lines were cultured in RPMI 1640 medium supplemented with 15% FBS, 1X penicillin/streptomycin, and 1X Glutamax.[1]
-
Cell Viability Assay (GI50 Determination): Cells were treated with varying concentrations of this compound for 96 hours. Cell viability was assessed using a standard method to determine the half-maximal growth inhibitory concentration (GI50).[1]
-
Apoptosis Assay: Apoptosis was measured at 24, 48, 72, and 96 hours post-treatment with this compound. Cells were stained with Annexin V and a viability dye and analyzed by flow cytometry.[1]
-
Cell Cycle Analysis: Cells were treated with this compound for 24 hours, fixed, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Bortezomib: Apoptosis Assay in RIVA cells
-
Cell Line and Culture: RIVA DLBCL cells were used.[3]
-
Apoptosis Assay: RIVA cells were treated with various concentrations of bortezomib for 48 hours. Apoptosis was detected by dual staining with fluorescein-conjugated Annexin V and propidium iodide, followed by analysis with flow cytometry.[3]
Experimental Workflow Diagrams
In Vivo Studies
This compound in a DLBCL Xenograft Model
In a mouse xenograft model using the U2932 DLBCL cell line, this compound treatment effectively suppressed tumor growth.[1]
Bortezomib in a Primary Effusion Lymphoma Xenograft Model
In a direct xenograft model of primary effusion lymphoma (PEL), bortezomib treatment induced remission and extended the overall survival of the mice.[4]
Safety and Tolerability
This compound
As this compound is a preclinical compound, no formal safety and tolerability data in humans are available.
Bortezomib
Bortezomib is an approved drug with a well-characterized safety profile. Common adverse events include peripheral neuropathy, fatigue, gastrointestinal disturbances, and myelosuppression.[5] Dose adjustments are often required to manage toxicities.
Conclusion
This compound and bortezomib both demonstrate anti-lymphoma activity through distinct mechanisms of action. This compound, with its novel dual-action on NEK2, shows high potency in preclinical models of DLBCL, particularly in the ABC subtype. Bortezomib, a clinically validated proteasome inhibitor, also induces apoptosis in DLBCL cells.
A direct, comprehensive comparison of the two agents is challenging due to the limited availability of head-to-head preclinical data. The provided data suggests that this compound is a promising therapeutic candidate for DLBCL, warranting further investigation. Future studies should include direct comparative analyses of this compound and bortezomib in a broader range of DLBCL models to fully elucidate their relative efficacy and potential clinical applications.
References
- 1. Differential efficacy of bortezomib plus chemotherapy within molecular subtypes of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib for the treatment of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential efficacy of bortezomib plus chemotherapy within molecular subtypes of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bortezomib inhibited the progression of diffuse large B-cell lymphoma via targeting miR-198 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VMAT2 Inhibitor Research Findings for Tardive Dyskinesia
Disclaimer: No public research findings for a compound designated "NBI-961" are available. This guide has been developed using publicly accessible data for NBI-98854 (valbenazine), a selective vesicular monoamine transporter 2 (VMAT2) inhibitor developed by Neurocrine Biosciences. It is presumed that "this compound" may be an internal, preclinical, or alternative designation for valbenazine or a closely related compound. This document compares the research findings for valbenazine with another VMAT2 inhibitor, deutetrabenazine, to provide a framework for evaluating reproducibility and performance.
This guide provides a comparative overview of the clinical research findings for two prominent VMAT2 inhibitors used in the treatment of tardive dyskinesia (TD): valbenazine (NBI-98854) and deutetrabenazine. The objective is to present the key experimental data, methodologies, and mechanisms of action in a structured format to aid researchers, scientists, and drug development professionals in assessing the reproducibility and comparative efficacy of these compounds.
Mechanism of Action: VMAT2 Inhibition
Both valbenazine and deutetrabenazine share a primary mechanism of action: the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein in the central nervous system responsible for packaging monoamines, such as dopamine, into presynaptic vesicles for subsequent release into the synapse.[3][4] By inhibiting VMAT2, these drugs reduce the uptake of dopamine into synaptic vesicles, leading to its degradation in the cytoplasm and a decrease in the amount of dopamine released from the nerve terminal.[1][5] This modulation of dopamine signaling is believed to alleviate the hyperkinetic involuntary movements characteristic of tardive dyskinesia, which are thought to result from dopamine receptor hypersensitivity.[1][6]
Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine.[1][7] Deutetrabenazine is a deuterated form of tetrabenazine, a modification that extends the half-life of its active metabolites, allowing for lower and less frequent dosing compared to its predecessor, tetrabenazine.[8][9]
Quantitative Comparison of Clinical Efficacy
The primary endpoint for assessing the efficacy of treatments for tardive dyskinesia in major clinical trials is the change in the Abnormal Involuntary Movement Scale (AIMS) score from baseline. The following tables summarize the results from key randomized, double-blind, placebo-controlled trials for valbenazine and deutetrabenazine.
Table 1: Valbenazine (NBI-98854) Clinical Trial Data
| Trial Name | Duration | Patient Population | N (Drug/Placebo) | Dosage | Mean Change in AIMS Score from Baseline | p-value | Reference |
| KINECT 2 | 6 Weeks | Schizophrenia, Schizoaffective, or Mood Disorder with TD | 102 (1:1 ratio) | 25mg titrated to 75mg once daily | -2.6 (Valbenazine) vs. -0.2 (Placebo) | 0.0005 | [10][11][12] |
| KINECT 3 | 6 Weeks | Schizophrenia, Schizoaffective, or Mood Disorder with TD | 234 (2:1 ratio) | 80mg or 40mg once daily | -3.2 (80mg) vs. -0.1 (Placebo) | <0.001 | [3] |
| Phase II | 6 Weeks | Moderate to Severe TD | 102 (1:1 ratio) | 25mg titrated to 75mg once daily | -3.6 (Valbenazine) vs. -1.1 (Placebo) | 0.0005 | [1] |
Table 2: Deutetrabenazine Clinical Trial Data
| Trial Name | Duration | Patient Population | N (Drug/Placebo) | Dosage | Mean Change in AIMS Score from Baseline | p-value | Reference |
| ARM-TD | 12 Weeks | Moderate to Severe TD | 117 (1:1 ratio) | Flexible dosing up to 48mg/day | -3.0 (Deutetrabenazine) vs. -1.6 (Placebo) | 0.019 | [13][14][15] |
| AIM-TD | 12 Weeks | Moderate to Severe TD | 298 (1:1:1:1 ratio) | 12mg, 24mg, or 36mg/day | -3.3 (36mg) / -3.2 (24mg) vs. -1.4 (Placebo) | 0.001 / 0.003 | [16] |
Experimental Protocols
Reproducibility of research findings is critically dependent on detailed and consistent experimental methodologies. Below are generalized protocols based on the designs of the pivotal clinical trials for valbenazine and deutetrabenazine.
1. Valbenazine (KINECT Studies - Generalized Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.
-
Participant Selection:
-
Inclusion Criteria: Adults (18-85 years) with a diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder, and a diagnosis of moderate to severe tardive dyskinesia. Participants were required to be on a stable dose of a dopamine receptor antagonist for at least 30 days prior to baseline.[10]
-
Exclusion Criteria: Prohibition of tetrabenazine use and as-needed benzodiazepines, amantadine, or anticholinergic medications.[10]
-
-
Intervention:
-
Patients were randomized to receive either valbenazine or a matching placebo once daily.[10]
-
Dosing was often initiated at a lower dose (e.g., 25 mg/day) and titrated upwards (e.g., to 50 mg and then 75 mg) based on tolerability and clinical response at specified intervals (e.g., every two weeks).[1][12]
-
-
Primary Efficacy Endpoint: The primary outcome measure was the change in the AIMS score from baseline to the end of the treatment period (e.g., Week 6).[10][11]
-
Assessment: AIMS assessments were conducted by blinded, centralized raters who scored video recordings of the participants to ensure consistency and reduce bias.[12][17]
-
Secondary Endpoints: Included assessments such as the Clinical Global Impression of Change for Tardive Dyskinesia (CGI-TD).[1][10]
2. Deutetrabenazine (ARM-TD/AIM-TD Studies - Generalized Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[13]
-
Participant Selection:
-
Intervention:
-
Patients were randomized to receive placebo or deutetrabenazine.
-
Dosing was titrated over several weeks to a level that provided adequate dyskinesia control while being well-tolerated, with a maximum allowed dose (e.g., 48 mg/day).[18] In some fixed-dose trials, patients were assigned to specific daily doses (e.g., 12mg, 24mg, or 36mg).[16]
-
-
Primary Efficacy Endpoint: The primary outcome was the change in the AIMS score from baseline to the end of the treatment period (e.g., Week 12).[13][14]
-
Assessment: Similar to the valbenazine trials, efficacy was assessed using the AIMS, with scores determined by blinded central raters reviewing video recordings.[13]
-
Safety and Tolerability Monitoring: Included monitoring for adverse events such as depression, anxiety, parkinsonism, and akathisia.[13][14]
References
- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 3. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Valbenazine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Deutetrabenazine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. NBI-98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NBI‐98854, a selective monoamine transport inhibitor for the treatment of tardive dyskinesia: A randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. neurology.org [neurology.org]
- 14. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. jnnp.bmj.com [jnnp.bmj.com]
Safety Operating Guide
Proper Disposal of NBI-961: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for NBI-961 is not publicly available, the following procedures are based on general best practices for the handling and disposal of hazardous laboratory chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory professionals handling this compound, a potent NEK2 inhibitor used in preclinical research, must adhere to strict safety and disposal protocols to minimize environmental impact and ensure personnel safety.[1] This guide provides a framework for the proper disposal of this compound, from initial handling to final waste collection.
Key Chemical Properties and Handling
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. While a comprehensive hazard profile is not available without an SDS, the following information has been compiled from supplier data sheets.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 2225902-98-5 | [1][2] |
| Molecular Formula | C28H27F3N6O2S | [1][2] |
| Molecular Weight | 568.61 g/mol | [1][2] |
| Appearance | Solid | [3][4] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1][2] |
| Usage | For research use only. Not for human or veterinary use. | [1][5] |
Step-by-Step Disposal Procedure for this compound
The following step-by-step process outlines the general procedure for the safe disposal of this compound and associated waste.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for all this compound waste.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Never overfill waste containers.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from general lab traffic, and ideally within secondary containment to prevent the spread of any potential spills.
-
Adhere to your institution's guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.
-
-
Disposal Request and Collection:
-
Once the waste container is full or the accumulation time limit is reached, submit a waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Only trained and authorized personnel should handle the transportation and final disposal of the hazardous waste.
-
Experimental Protocols Cited
The information provided in this guide is based on general laboratory safety protocols and information from chemical suppliers. No specific experimental protocols for the disposal of this compound were cited in the available literature. The primary focus of published research on this compound is its function as a NEK2 inhibitor and its potential therapeutic applications.[6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. medkoo.com [medkoo.com]
- 6. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Safe Handling of NBI-961: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Potent NEK2 Inhibitor, NBI-961
As a novel and potent research compound, this compound requires stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for handling potent and unknown chemical compounds provide a robust framework for its safe management. Researchers must assume that this compound is highly toxic and handle it with the utmost care at all times.[1]
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when working with potent compounds. A two-tiered approach, encompassing both standard and enhanced PPE, is recommended to mitigate exposure risks.
Standard PPE is the minimum requirement for any work involving this compound. Enhanced PPE should be employed during activities with a higher risk of aerosol generation or spillage, such as weighing, reconstituting the compound, or handling large quantities.
| PPE Category | Standard Handling | Enhanced Handling (High-Risk Operations) |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles or a full-face shield worn over safety glasses.[2][3] |
| Hand Protection | Nitrile or neoprene gloves.[2] Double gloving is recommended. | Double nitrile gloves. Regularly inspect for tears and replace immediately if compromised. |
| Body Protection | A standard laboratory coat. | A disposable, solid-front gown with tight-fitting cuffs. |
| Respiratory Protection | Not typically required for low-volume handling in a certified chemical fume hood. | A powered air-purifying respirator (PAPR) may be necessary for highly potent compounds, especially when engineering controls are insufficient.[4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from the moment it arrives in the laboratory to its final disposal, is crucial for maintaining a safe working environment.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Secure Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible chemicals.[2][6] It should be kept in a designated, clearly labeled, and access-restricted location.
-
Secondary Containment: The primary container should be stored within a leak-proof secondary container.[2]
-
Labeling: Ensure the container is clearly labeled as "Hazardous" or "Potent Compound."[2]
Handling and Experimental Use
-
Controlled Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][7] For highly potent compounds, consider using containment technologies like a glove bag or an isolator.[4][8]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. The appropriate decontamination method will depend on the nature of the compound and should be determined before work begins.[2]
-
Spill Response: Be prepared for spills. A spill kit containing absorbent materials, neutralizing agents (if applicable), and appropriate PPE should be readily available.[6] In the event of a major spill, evacuate the area and contact the institution's environmental health and safety (EHS) office.[2]
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional and regulatory guidelines.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and disposable labware, must be segregated from regular laboratory trash.
-
Hazardous Waste Container: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label should include "Hazardous Waste" and the chemical name.[9]
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's EHS office, which will coordinate with a certified hazardous waste management vendor.[9][10] Incineration is a common disposal method for potent pharmaceutical compounds.[4][10][11]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Generalized Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the steps for safely preparing a stock solution of a potent compound like this compound for in-vitro experiments.
-
Preparation:
-
Don appropriate standard or enhanced PPE as determined by a risk assessment.
-
Ensure a certified chemical fume hood is operational.
-
Prepare all necessary materials, including the this compound container, a tared weigh boat or vial, spatula, and the appropriate solvent.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the compound to the tared weigh boat or vial.
-
Close the this compound container securely.
-
-
Solubilization:
-
Add the desired volume of solvent to the vial containing the weighed this compound.
-
Cap the vial and mix gently by vortexing or inversion until the compound is fully dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment that came into contact with this compound.
-
Dispose of the weigh boat, gloves, and any other contaminated disposable materials in the designated hazardous waste container.
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
-
Post-Procedure:
-
Properly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions.
-
Doff PPE in the correct order to avoid self-contamination and dispose of it in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aiha.org [aiha.org]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
